CP-547632
描述
OSI-632 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
属性
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAJRMTJXHJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179866 | |
| Record name | CP 547632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-65-9 | |
| Record name | CP 547632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-547632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CP 547632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-547632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1B375O5M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CP-547632: A Comprehensive Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability profile of CP-547632, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases. Understanding these physicochemical properties is critical for its application in preclinical and clinical research.
Core Physicochemical Properties
This compound is an isothiazole derivative with the molecular formula C₂₀H₂₄BrF₂N₅O₃S and a molecular weight of 532.4 g/mol . It is typically supplied as a white to light yellow solid powder.
Solubility Profile
The solubility of this compound and its hydrochloride salt has been determined in various solvents and formulations, which is crucial for the preparation of stock solutions and dosing vehicles for in vitro and in vivo studies.
In Vitro Solubility
The solubility of this compound and its hydrochloride salt in common laboratory solvents is summarized below.
| Compound | Solvent | Solubility | Molar Equivalent |
| This compound | DMSO | ~100 mg/mL[1] | ~187.8 mM[1] |
| This compound | DMSO | ≥ 115 mg/mL[2] | ≥ 216.00 mM[2] |
| This compound Hydrochloride | DMSO | ~33.3 mg/mL[3] | ~58.6 mM[3] |
| This compound Hydrochloride | DMSO | 38.33 mg/mL[4] | 67.38 mM[4] |
| This compound Hydrochloride | Water | ~1 mg/mL[3] | ~1.8 mM[3] |
In Vivo Formulation Solubility
For in vivo applications, this compound has been formulated in various vehicles to achieve desired concentrations for administration.
| Compound | Formulation | Solubility | Molar Equivalent |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 4 mg/mL[1] | 7.51 mM[1] |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL (suspension)[1] | 7.51 mM[1] |
| This compound | 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL[1] | ≥ 7.51 mM[1] |
| This compound Hydrochloride | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
| This compound Hydrochloride | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
| This compound Hydrochloride | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
Stability Profile and Storage Recommendations
The stability of this compound is critical for ensuring its potency and integrity during storage and experimental use.
Solid State Stability
Solution Stability
It is strongly recommended to store the compound in a sealed container, protected from moisture.[1][3] For shipping, the compound is stable at ambient temperature for several days.[1][3] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[2]
Experimental Protocols
Detailed experimental protocols for solubility and stability testing of this compound are not extensively detailed in publicly available literature. However, based on standard pharmaceutical practices, the following methodologies are likely employed.
Protocol: Preparation of In Vivo Formulations
This protocol describes the general steps for preparing the dosing vehicles mentioned in the solubility tables.
-
Vehicle 1 (DMSO/PEG300/Tween80/Saline):
-
Sequentially add 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
-
Dissolve this compound in this co-solvent mixture.
-
If necessary, use sonication to achieve a clear solution.[1]
-
-
Vehicle 2 (DMSO/SBE-β-CD in Saline):
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly. Ultrasonication may be required.[1]
-
-
Vehicle 3 (DMSO/Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly to achieve a clear solution.[1]
-
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of the VEGFR-2 and basic FGF receptor kinases, with IC₅₀ values of 11 nM and 9 nM, respectively.[1][2] It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC₅₀ of 6 nM.[5][6] This inhibition blocks downstream signaling pathways that lead to endothelial cell proliferation and migration, key processes in angiogenesis.
Caption: this compound inhibits VEGF-induced VEGFR-2 autophosphorylation.
Experimental Workflow Example
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 4. This compound hydrochloride | FGFR | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to CP-547632 (CAS Number 252003-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547632 is a potent, orally bioavailable, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinases.[1][2][3][4] With a CAS number of 252003-65-9, this small molecule has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, detailed experimental protocols, and relevant signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-({[4-(pyrrolidin-1-yl)butyl]carbamoyl}amino)-1,2-thiazole-4-carboxamide | [5] |
| CAS Number | 252003-65-9 | [5] |
| Molecular Formula | C20H24BrF2N5O3S | [5] |
| Molecular Weight | 532.4 g/mol | [5] |
| Appearance | White Powder | [6] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store at -20°C for long-term | [6] |
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of VEGFR-2 and FGFR-1.[1][3] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – key processes in angiogenesis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis. Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound directly inhibits the initial autophosphorylation of VEGFR-2, thus blocking the entire downstream signaling cascade.
Inhibition of FGFR-1 Signaling
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are also key players in angiogenesis and tumor development. Similar to VEGFR-2, the binding of FGF to FGFR-1 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways. This compound's inhibition of FGFR-1 kinase activity provides a dual mechanism for its anti-angiogenic effects.
Quantitative Biological Data
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 11 |
| FGFR-1 (bFGF Receptor) | 9 |
| PDGFRβ | >10,000 |
| EGFR | 2,700 |
| Insulin Receptor | >10,000 |
Data compiled from Beebe et al., 2003.[1][2]
Cellular Activity
| Assay | Cell Line | Stimulant | IC50 (nM) |
| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells (PAE) | VEGF | 6 |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | 14 |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | 53 |
Data compiled from Beebe et al., 2003.[1][2]
In Vivo Efficacy
| Tumor Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Colo-205 (human colon) | 100 mg/kg/day, p.o. | 85 |
| DLD-1 (human colon) | 100 mg/kg/day, p.o. | 69 |
| MDA-MB-231 (human breast) | 100 mg/kg/day, p.o. | 80 |
Data compiled from Beebe et al., 2003.[2]
| In Vivo Angiogenesis Model | Dosing | Inhibition |
| Murine Corneal Angiogenesis (VEGF-induced) | 25 mg/kg/day, p.o. | 75% |
| Murine Corneal Angiogenesis (VEGF-induced) | 100 mg/kg/day, p.o. | 100% |
Data compiled from Beebe et al., 2003.[2]
Experimental Protocols
VEGFR-2 and FGFR-1 Kinase Assays
This protocol is a generalized representation based on standard kinase assay procedures.
Methodology:
-
Reagent Preparation:
-
Recombinant human VEGFR-2 or FGFR-1 kinase is diluted in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
A suitable peptide substrate is prepared in kinase buffer.
-
ATP is prepared at a concentration approximating the Kₘ for the specific kinase.
-
Serial dilutions of this compound are prepared in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase solution.
-
Add the diluted this compound or vehicle control (DMSO).
-
Add the peptide substrate.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phospho-specific antibody in an ELISA format, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or by measuring the incorporation of ³³P-ATP.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
Cell-Based VEGFR-2 Phosphorylation Assay
-
Cell Culture:
-
Porcine Aortic Endothelial (PAE) cells stably transfected with human VEGFR-2 are cultured in appropriate media (e.g., Ham's F12 with 10% FBS).
-
Cells are seeded in 6-well plates and grown to near confluency.
-
-
Assay Procedure:
-
Serum-starve the cells for 16-24 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Immunoprecipitate VEGFR-2 from the cell lysates using an anti-VEGFR-2 antibody.
-
Perform SDS-PAGE and Western blot analysis using an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and a total VEGFR-2 antibody for normalization.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
-
HUVEC Proliferation Assay
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Seed HUVECs in 96-well plates at a low density (e.g., 5,000 cells/well).
-
-
Assay Procedure:
-
Allow cells to attach overnight.
-
Replace the medium with a basal medium containing a low percentage of serum and the desired stimulant (VEGF or bFGF).
-
Add serial dilutions of this compound or vehicle.
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Calculate the percentage of proliferation relative to the control and determine the IC₅₀ value.
-
Murine Corneal Angiogenesis Assay
This in vivo assay provides a quantitative measure of angiogenesis.
Methodology:
-
Pellet Preparation:
-
A slow-release pellet is prepared by mixing Hydron (poly-HEMA), sucralfate, and the angiogenic stimulus (VEGF or bFGF).
-
-
Surgical Procedure:
-
Mice (e.g., BALB/c) are anesthetized.
-
A micropocket is created in the cornea using a surgical microscope.
-
The prepared pellet is implanted into the micropocket.
-
-
Treatment and Observation:
-
Animals are treated daily with oral doses of this compound or vehicle.
-
The extent of blood vessel growth from the limbus towards the pellet is observed and quantified daily for 5-7 days using a slit-lamp biomicroscope.
-
-
Quantification:
-
The angiogenic response is quantified by measuring the length of the new blood vessels and the circumferential area of neovascularization (in clock hours).
-
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature. However, the synthesis of similar isothiazole derivatives often involves the construction of the substituted isothiazole core, followed by the elaboration of the side chains. The synthesis would likely involve the reaction of a suitably substituted β-ketoester with a source of sulfur and ammonia to form the isothiazole ring. Subsequent functional group manipulations would be required to introduce the carboxamide and the urea-linked side chain. For specific and proprietary synthesis details, consulting relevant patents would be necessary.
Conclusion
This compound is a well-characterized, potent dual inhibitor of VEGFR-2 and FGFR-1 with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical studies. Its oral bioavailability makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its biochemical and cellular activities, along with standardized protocols for its evaluation. Researchers and drug development professionals can utilize this information to design further studies to explore the full therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
An In-depth Technical Guide to the ATP-Competitive Inhibition Kinetics of CP-547632
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive inhibition kinetics of CP-547632, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
CP-547,632 is a novel isothiazole derivative that has been identified as a potent, orally bioavailable inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases.[1][2][3] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these receptors.[3][4] By blocking the ATP binding pocket, CP-547,632 prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and angiogenesis.[2][4] Kinetic analyses, including Lineweaver-Burk plots, have confirmed that CP-547,632 acts as an ATP-competitive inhibitor of human VEGFR-2.[4]
Quantitative Inhibition Data
The inhibitory activity of CP-547,632 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition Profile of CP-547,632
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 | 11 | [2][4] |
| bFGF Receptor | 9 | [2][4] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | >10,000 | [4] |
| Epidermal Growth Factor Receptor (EGFR) | >10,000 | [4] |
| Insulin Receptor | >10,000 | [4] |
Table 2: Cellular Activity of CP-547,632
| Assay | Cell Line | IC50 (nM) | EC50 (ng/mL) | Notes |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Porcine Aortic Endothelial Cells expressing VEGFR-2 | 6 | - | [2][4] |
| VEGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 | - | [4] |
| bFGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 | - | [4] |
| In vivo VEGFR-2 Phosphorylation Inhibition | NIH3T3/H-ras tumors in mice | - | 590 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of VEGFR-2 by CP-547,632.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of CP-547,632 against the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., GST-fusion protein)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
CP-547,632 (or other test inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CP-547,632 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted CP-547,632 or vehicle (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in Assay Buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in Assay Buffer. The final concentrations of ATP and substrate should be at or near their Km values to allow for the detection of competitive inhibitors.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Determination of ATP-Competitive Inhibition using Lineweaver-Burk Plot Analysis
This protocol describes how to experimentally verify the ATP-competitive inhibition mechanism of CP-547,632.
Materials:
-
Same as in section 3.1.
Procedure:
-
Experimental Setup: Perform the VEGFR-2 kinase assay as described in section 3.1 with the following modifications:
-
Use a range of fixed concentrations of CP-547,632 (e.g., 0 nM, 1x IC50, 2x IC50, 5x IC50).
-
For each concentration of CP-547,632, vary the concentration of ATP over a wide range (e.g., 0.1x Km to 10x Km).
-
-
Data Collection: Measure the initial reaction velocity (v) for each combination of CP-547,632 and ATP concentrations.
-
Data Analysis:
-
For each concentration of the inhibitor, plot the reciprocal of the velocity (1/v) against the reciprocal of the ATP concentration (1/[ATP]). This is the Lineweaver-Burk plot.
-
Fit the data for each inhibitor concentration to a straight line.
-
For an ATP-competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), indicating that the maximum velocity (Vmax) is unchanged, while the x-intercept (-1/Km) will increase with increasing inhibitor concentration, indicating an apparent increase in the Michaelis constant (Km).
-
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol details the method to assess the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other cells endogenously or exogenously expressing VEGFR-2.
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A
-
CP-547,632
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to near confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of CP-547,632 or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition and determine the IC50 value for the inhibition of phosphorylation.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
CP-547,632: A Technical Guide to Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tyrosine kinase selectivity profile of CP-547,632, a potent ATP-competitive inhibitor. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in understanding its mechanism of action and potential applications.
Quantitative Selectivity Profile
CP-547,632 demonstrates notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2][3][4][5] The following table summarizes the available quantitative data on its inhibitory activity against a panel of key tyrosine kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 | Assay Type |
| VEGFR-2 | 11 | 1x | In vitro kinase assay |
| bFGF-R | 9 | ~1.2x | In vitro kinase assay |
| PDGFRβ | > 2,750 | > 250x | In vitro kinase assay |
| EGFR | > 11,000 | > 1,000x | In vitro kinase assay |
| Insulin Receptor (IR) | > 11,000 | > 1,000x | In vitro kinase assay |
Note: The IC50 values for PDGFRβ, EGFR, and Insulin Receptor are extrapolated from qualitative statements indicating that CP-547,632 is 250- to 1000-fold less potent against these kinases compared to VEGFR-2.
Experimental Protocols
The following section details a representative methodology for an in vitro tyrosine kinase inhibition assay, based on commonly employed protocols for assessing the potency of inhibitors like CP-547,632.
In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547,632 against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
CP-547,632 (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Substrate: Poly(Glu, Tyr) 4:1
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
96-well or 384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of CP-547,632 is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a small volume of the diluted CP-547,632 or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant VEGFR-2 enzyme solution to each well.
-
The plate is gently mixed and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
A solution containing the Poly(Glu, Tyr) substrate and ATP is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure accurate determination of ATP-competitive inhibition.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent such as the ADP-Glo™ assay. This assay stoichiometrically converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is read on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of inhibition for each concentration of CP-547,632 is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the selectivity of CP-547,632 and a typical workflow for a kinase inhibition assay.
Caption: Selectivity profile of CP-547,632 against various tyrosine kinases.
Caption: General workflow of an in vitro kinase inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
The Preclinical Profile of CP-547,632: A VEGFR-2 Tyrosine Kinase Inhibitor
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CP-547,632 in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.
CP-547,632 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis, the formation of new blood vessels. By targeting the ATP-binding site of the VEGFR-2 kinase, CP-547,632 effectively blocks downstream signaling pathways implicated in endothelial cell proliferation, migration, and survival. This targeted mechanism of action has positioned CP-547,632 as a promising anti-angiogenic agent for cancer therapy. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of CP-547,632, summarizing key data from in vitro and in vivo studies to inform further research and development.
Pharmacodynamics: In Vitro Activity
CP-547,632 demonstrates potent inhibitory activity against VEGFR-2 and other related kinases in various in vitro assays. The compound is an ATP-competitive inhibitor, suggesting it binds to the kinase domain and prevents the transfer of phosphate from ATP to its target substrates.
| Assay Type | Target | Cell Line | IC50 |
| Kinase Autophosphorylation | VEGFR-2 | - | 11 nM[1][2] |
| Kinase Autophosphorylation | bFGF Receptor | - | 9 nM[2] |
| VEGF-Stimulated Phosphorylation | VEGFR-2 | Porcine Aorta Endothelial Cells | 6 nM[1][2] |
| VEGF-Stimulated Proliferation | - | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM[1] |
| bFGF-Stimulated Proliferation | - | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM[1] |
Pharmacodynamics: In Vivo Activity
Preclinical in vivo studies have confirmed the anti-angiogenic and anti-tumor effects of CP-547,632 in various animal models. Oral administration of CP-547,632 led to a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors and a subsequent reduction in tumor growth.
In Vivo Target Inhibition
| Animal Model | Tumor Model | Parameter | Dosing Regimen | Result |
| Mice | NIH3T3/H-ras | VEGFR-2 Phosphorylation | Oral | EC50 = 590 ng/mL[2][3] |
In Vivo Anti-Angiogenesis
| Animal Model | Assay | Dosing Regimen | Result |
| BALB/c Mice | VEGF-Induced Corneal Angiogenesis | 25 mg/kg, qd, oral | 75% inhibition[1] |
| BALB/c Mice | VEGF-Induced Corneal Angiogenesis | 100 mg/kg, qd, oral | Complete inhibition[1] |
| Mice | Sponge Angiogenesis (VEGF-induced) | 100 mg/kg, qd, oral | 71% inhibition[1] |
| Mice | Sponge Angiogenesis (bFGF-induced) | 100 mg/kg, qd, oral | 89% inhibition[1] |
In Vivo Antitumor Efficacy
CP-547,632 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models in athymic mice.
| Tumor Xenograft Model | Dosing Regimen (Oral, qd) | Treatment Duration | Percent Tumor Growth Inhibition |
| Colo-205 (Colon) | 100 mg/kg | 12 days | 85%[1][2] |
| DLD-1 (Colon) | 100 mg/kg | 9 days | 69%[1] |
| MDA-MB-231 (Breast) | 100 mg/kg | 24 days | 80%[1] |
| EBC-1 (NSCLC) | 100 mg/kg | Not Specified | ~50%[1] |
| H460 (NSCLC) | 100 mg/kg | Not Specified | ~50%[1] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that CP-547,632 is orally bioavailable. The time to reach maximum plasma concentration (Cmax) is approximately 2 hours after oral administration.
| Dose (Oral) | Time Post-Dose | Total Plasma Concentration (Cmax) | Free Plasma Concentration |
| 25 mg/kg | 2 hours | 1067 ng/mL | 42.7 ng/mL |
| 100 mg/kg | 2 hours | 1884 ng/mL | 75 ng/mL |
Signaling Pathway
CP-547,632 inhibits the signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream pathways that lead to angiogenesis.
Caption: Mechanism of action of CP-547,632 on the VEGFR-2 signaling pathway.
Experimental Protocols
Tumor Xenograft Efficacy Studies
-
Animal Model: Athymic mice are used as the host for human tumor xenografts.
-
Tumor Implantation: Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231) are implanted subcutaneously into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 75-150 mm³). Mice are then randomized into treatment and control groups (typically 7-10 animals per group).
-
Drug Administration: CP-547,632 is administered orally, once daily (qd), at various doses (e.g., 6.25-100 mg/kg). The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues for a predetermined number of days. The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group. Animal body weight and general health are also monitored.
Caption: Experimental workflow for in vivo tumor xenograft efficacy studies.
Corneal Angiogenesis Assay
-
Animal Model: BALB/c mice are used for this assay.
-
Pellet Implantation: A small hydron pellet containing VEGF is implanted into a micropocket created in the cornea of the mouse.
-
Drug Administration: Mice receive daily oral doses of CP-547,632 or vehicle for a specified period (e.g., 5 days).
-
Angiogenesis Assessment: The extent of new blood vessel growth from the limbal vasculature into the cornea is assessed, often using a slit lamp microscope.
-
Pharmacokinetic Correlation: Blood samples can be taken at specific time points (e.g., 2 hours after the last dose) to correlate plasma drug concentrations with the observed anti-angiogenic effect.
Sponge Angiogenesis Model
-
Model System: A surgical sponge soaked with an angiogenic factor (VEGF or bFGF) is implanted subcutaneously in mice.
-
Drug Administration: The animals are treated with daily oral doses of CP-547,632 or vehicle.
-
Angiogenesis Quantification: After a set period, the sponges are excised, and the extent of angiogenesis is quantified, for example, by measuring the hemoglobin content within the sponge, which is indicative of blood vessel formation. This model allows for the direct comparison of the inhibitory activity of the compound against different angiogenic stimuli in the same animal.[1][2][3]
References
Methodological & Application
Application Notes and Protocols for CP-547632 in Cell-Based Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor tyrosine kinases.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies.[1] CP-547,632 effectively blocks signaling through VEGFR-2, a primary mediator of VEGF-driven endothelial cell proliferation and migration, thereby inhibiting angiogenesis.[1][2] These application notes provide detailed protocols for utilizing CP-547,632 in common cell-based angiogenesis assays to evaluate its anti-angiogenic potential.
Mechanism of Action
CP-547,632 is a small molecule inhibitor that targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2 and the bFGF receptor.[1][2] By blocking the autophosphorylation of these receptors, it prevents the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2]
VEGF Signaling Pathway Inhibition by CP-547,632
Quantitative Data Summary
The inhibitory activity of CP-547,632 has been quantified in various enzymatic and cell-based assays. The following table summarizes key IC50 values for this compound.
| Assay Type | Target/Stimulant | Cell Line | IC50 Value | Reference |
| Kinase Assay | VEGFR-2 | - | 11 nM | [1][2] |
| Kinase Assay | bFGF Receptor | - | 9 nM | [1][2] |
| Whole Cell Autophosphorylation | VEGF | Porcine Aortic Endothelial Cells (PAE) | 6 nM | [1][2] |
| Proliferation Assay | VEGF | HUVEC | 14 nM | [2] |
| Proliferation Assay | bFGF | HUVEC | 53 nM | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic effects of CP-547,632 using standard in vitro cell-based assays.
Endothelial Cell Proliferation Assay
This assay measures the effect of CP-547,632 on the proliferation of endothelial cells stimulated with pro-angiogenic growth factors like VEGF or bFGF.
Workflow for Endothelial Cell Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF or bFGF
-
CP-547,632 (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent
-
DMSO
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of CP-547,632 in EBM-2 containing 0.5% FBS. A suggested starting concentration range is 1 nM to 1 µM.
-
Add the desired concentration of VEGF (e.g., 10-20 ng/mL) or bFGF (e.g., 5-10 ng/mL) to the CP-547,632 dilutions.
-
Remove the starvation medium from the cells and add 100 µL of the CP-547,632/growth factor solutions to the respective wells. Include appropriate controls (vehicle control, growth factor alone, CP-547,632 alone).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of CP-547,632 to inhibit the migration of endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
FBS
-
Recombinant human VEGF
-
CP-547,632 (in DMSO)
-
6- or 12-well tissue culture plates
-
200 µL pipette tips or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6- or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EBM-2 containing 1% FBS, VEGF (e.g., 20-50 ng/mL), and varying concentrations of CP-547,632 (e.g., 10 nM to 1 µM). Include vehicle and VEGF-only controls.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantify the migration by measuring the area of the scratch at each time point. The rate of wound closure is indicative of cell migration.
-
Calculate the percentage of migration inhibition compared to the VEGF-stimulated control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of CP-547,632 to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Workflow for Endothelial Cell Tube Formation Assay
Materials:
-
HUVECs
-
EBM-2 medium with 2% FBS
-
Recombinant human VEGF
-
CP-547,632 (in DMSO)
-
Matrigel® or other basement membrane extract
-
96-well tissue culture plates
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EBM-2 containing 2% FBS at a concentration of 2-3 x 10^5 cells/mL.
-
Prepare a cell suspension containing the desired concentrations of CP-547,632 (e.g., 10 nM to 1 µM) and VEGF (e.g., 20-50 ng/mL). Include appropriate controls.
-
Carefully add 100 µL of the cell suspension to each well on top of the solidified Matrigel®.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation relative to the VEGF-stimulated control.
Conclusion
CP-547,632 is a potent inhibitor of key angiogenic signaling pathways. The provided protocols offer a framework for researchers to effectively evaluate its anti-angiogenic properties in vitro. It is recommended to perform dose-response experiments for each assay to determine the optimal inhibitory concentrations for the specific endothelial cell type and conditions being used. Careful execution of these assays will provide valuable insights into the efficacy of CP-547,632 as a potential anti-angiogenic agent.
References
Application Notes: Probing VEGFR-2 Phosphorylation with CP-547,632
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory activity of CP-547,632, a potent ATP-competitive inhibitor of VEGFR-2 tyrosine kinase, by monitoring the phosphorylation status of VEGFR-2 (p-VEGFR-2) using Western blot analysis.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer and diabetic retinopathy, making it a critical target for therapeutic intervention.
CP-547,632 is a small molecule inhibitor that has been shown to effectively block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and subsequent signal transduction. Western blotting is a robust and widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR-2. This protocol outlines the necessary steps to treat cultured endothelial cells with VEGF-A to induce VEGFR-2 phosphorylation, inhibit this process with CP-547,632, and subsequently detect the levels of p-VEGFR-2 by Western blot. For enhanced detection of low-abundance p-VEGFR-2, an optional immunoprecipitation step is also detailed.
Quantitative Data Summary
The inhibitory effect of CP-547,632 on VEGFR-2 phosphorylation is dose-dependent. The following table summarizes the key quantitative parameters of CP-547,632 activity.
| Parameter | Value | Cell Type | Reference |
| IC50 (VEGFR-2 kinase autophosphorylation) | 11 nM | In vitro kinase assay | [1][2] |
| IC50 (VEGF-stimulated VEGFR-2 phosphorylation) | 6 nM | VEGFR-2-transfected endothelial cells | [1][2] |
| EC50 (in vivo tumor VEGFR-2 phosphorylation) | 590 ng/ml | NIH3T3/H-ras tumors in mice | [3] |
VEGFR-2 Signaling Pathway and Inhibition by CP-547,632
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for CP-547,632.
Caption: VEGFR-2 signaling pathway and CP-547,632 inhibition.
Experimental Workflow for p-VEGFR-2 Western Blot
The diagram below outlines the key steps of the experimental protocol.
Caption: Experimental workflow for p-VEGFR-2 Western blot.
Detailed Experimental Protocols
Part 1: Cell Culture, Treatment, and Lysis
-
Cell Seeding and Serum Starvation:
-
Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete growth medium and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to treatment. This step is crucial to reduce basal levels of receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of CP-547,632 in DMSO.
-
Dilute the CP-547,632 stock solution in serum-free medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1000 nM).
-
Pre-incubate the serum-starved cells with the CP-547,632-containing medium or vehicle control (DMSO) for 1 hour at 37°C.[4][5]
-
-
VEGF Stimulation:
-
Following the inhibitor pre-incubation, stimulate the cells by adding VEGF-A directly to the medium to a final concentration of 20-50 ng/mL.
-
Incubate for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Part 2: Immunoprecipitation of VEGFR-2 (Optional)
This step can be performed to enrich for p-VEGFR-2, especially if the protein is of low abundance in the cell type being studied.
-
Antibody Incubation:
-
To 200-500 µg of total cell lysate, add 1-2 µg of a polyclonal anti-VEGFR-2 antibody.
-
Incubate with gentle rocking overnight at 4°C.
-
-
Immune Complex Precipitation:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each sample.
-
Incubate with gentle rocking for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold lysis buffer, pelleting the beads by centrifugation after each wash.
-
-
Elution:
-
After the final wash, aspirate the supernatant and resuspend the beads in 20-40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
-
Part 3: Western Blot Analysis
-
SDS-PAGE:
-
Load 20-50 µg of total cell lysate or the entire immunoprecipitated sample per lane onto a 7.5% SDS-polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Stripping and Re-probing (for Total VEGFR-2 and Loading Control):
-
To normalize the p-VEGFR-2 signal, the membrane can be stripped of the bound antibodies and re-probed for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer, wash thoroughly, and repeat the blocking and antibody incubation steps with the appropriate primary antibodies.
-
References
Application Notes and Protocols for CP-547632 in In Vivo Animal Models of Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-547,632 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor kinases.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway.[1][2] By targeting VEGFR-2, CP-547,632 effectively inhibits VEGF-stimulated endothelial cell proliferation and migration, thereby suppressing angiogenesis and subsequent tumor growth.[1][2] These application notes provide a summary of the in vivo efficacy of CP-547,632 in various animal models and detailed protocols for conducting similar xenograft studies.
Mechanism of Action
CP-547,632 is an ATP-competitive tyrosine kinase inhibitor. It specifically targets VEGFR-2 and the basic FGF receptor, with IC50 values of 11 nM and 9 nM, respectively.[1][2] In whole-cell assays, it inhibits VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 of 6 nM.[1][2] This inhibition of VEGFR-2 phosphorylation is a key mechanism that leads to the downstream suppression of angiogenesis. In vivo, oral administration of CP-547,632 has been shown to inhibit VEGFR-2 phosphorylation in tumors in a dose-dependent manner.[1][2]
Caption: Signaling pathway of VEGFR-2 inhibition by CP-547,632.
In Vivo Efficacy and Data Summary
CP-547,632 has demonstrated significant dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[3] Daily oral administration of the compound was well-tolerated and resulted in up to 85% tumor growth inhibition.[1][2]
| Tumor Xenograft Model | Animal Model | CP-547,632 Dose (p.o., qd) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Colo-205 (human colon) | Athymic mice | 100 mg/kg | 12 days | 85% | [3] |
| DLD-1 (human colon) | Athymic mice | 100 mg/kg | 9 days | 69% | [3] |
| MDA-MB-231 (human breast) | Athymic mice | 6.25 - 100 mg/kg | Not specified | Dose-dependent | [3] |
| NIH3T3/H-ras (murine fibroblast) | Athymic mice | Not specified | Not specified | Dose-dependent inhibition of VEGFR-2 phosphorylation | [1][2] |
Experimental Protocols
The following protocols are based on methodologies reported for CP-547,632 and represent standard procedures for xenograft model development and efficacy testing.
Animal Models and Care
-
Age/Weight: 6-8 weeks old, approximately 20 grams at the start of the study.[2]
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.
-
Ethical Compliance: All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Tumor Cell Culture and Implantation
-
Cell Lines: Human tumor cell lines such as Colo-205, DLD-1, or MDA-MB-231.[3]
-
Culture Conditions: Grow cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest tumor cells during their logarithmic growth phase using trypsin.
-
Wash the cells with sterile, serum-free medium or Phosphate Buffered Saline (PBS).
-
Resuspend the cells to a final concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[2]
-
Drug Formulation and Administration
-
Formulation: Prepare CP-547,632 in a vehicle suitable for oral administration, such as 5% Gelucire in water.[3]
-
Dosing:
-
Calculate the required dose based on the mean group body weight.
-
Administer the drug orally (p.o.) once daily (qd) using a gavage needle.[3]
-
The control group should receive the vehicle only.
-
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Begin monitoring tumor growth a few days after implantation.
-
Measure tumors 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Randomization: When tumors reach a mean volume of 75-150 mm³, randomize the mice into control and treatment groups (typically 7-10 animals per group).[3]
-
Treatment Period: Administer CP-547,632 or vehicle daily for the specified duration (e.g., 9-12 days or as required).[3]
-
Endpoints:
-
Continue tumor measurements throughout the treatment period.
-
Monitor animal body weight and general health as indicators of toxicity.
-
The primary endpoint is the percentage of tumor growth inhibition at the end of the study, calculated as: % TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100 .
-
At the end of the study, euthanize animals and excise tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density, or ex vivo ELISA for VEGFR-2 phosphorylation).
-
Caption: Experimental workflow for in vivo xenograft studies.
Ex Vivo Analysis of VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of the pharmacodynamic effects of CP-547,632 on its target in the tumor tissue.
-
Administer a single oral dose of CP-547,632 to tumor-bearing mice.
-
At a specified time point post-dose (e.g., 2 hours), euthanize the mice and immediately excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Use an ELISA kit specific for phosphorylated VEGFR-2 to quantify the level of inhibition compared to vehicle-treated controls. This method demonstrated a dose-dependent inhibition of VEGFR-2 phosphorylation in NIH3T3/H-ras tumors with an EC50 of 590 ng/mL based on plasma concentrations of CP-547,632.[1][2]
References
Application Notes and Protocols: Dosing and Administration of CP-547632 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of CP-547632, a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in murine models. The information is compiled from preclinical studies investigating its anti-angiogenic and anti-tumor activities.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that targets key signaling pathways involved in angiogenesis, a critical process for tumor growth and metastasis.[1][2] It has demonstrated significant efficacy in inhibiting tumor growth in various human tumor xenograft models in mice.[1][2][3][4]
Mechanism of Action: this compound primarily functions by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors.[1][2] This abrogation of signaling prevents endothelial cell proliferation and migration, which are essential steps in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mice.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Cell/Model System | Reference |
| VEGFR-2 Kinase IC₅₀ | 11 nM | Enzyme Assay | [1][2] |
| bFGF Receptor Kinase IC₅₀ | 9 nM | Enzyme Assay | [1][2] |
| VEGF-stimulated VEGFR-2 Autophosphorylation IC₅₀ | 6 nM | Whole Cell Assay | [1][2] |
| VEGFR-2 Phosphorylation Inhibition EC₅₀ (in vivo) | 590 ng/mL (plasma concentration) | NIH3T3/H-ras tumor-bearing mice | [1][2][3] |
| Corneal Angiogenesis ED₅₀ | 10-25 mg/kg | BALB/c mice | [3] |
Table 2: Antitumor Efficacy of this compound in Human Tumor Xenograft Models in Athymic Mice
| Tumor Model | Dose (mg/kg, p.o., qd) | Treatment Vehicle | Maximum Tumor Growth Inhibition | Reference |
| Colo-205 (colon) | 6.25 - 100 | 5% Gelucire | Up to 85% | [3] |
| DLD-1 (colon) | 6.25 - 100 | 5% Gelucire | Significant inhibition | [3] |
| MDA-MB-231 (breast) | 6.25 - 100 | 5% Gelucire | Significant inhibition | [3] |
| Various Human Xenografts | Not specified | Not specified | Up to 85% | [1][2][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and FGFR signaling.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in mice.
Human Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in athymic mice bearing human tumor xenografts.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Human tumor cell lines (e.g., Colo-205, DLD-1, MDA-MB-231)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 5% Gelucire in water)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture the selected human tumor cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Inject tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 75-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/kg).
-
Administer this compound or vehicle to the respective groups once daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
Corneal Angiogenesis Assay
This protocol details the assessment of the anti-angiogenic activity of this compound in the mouse cornea.
Materials:
-
BALB/c mice
-
VEGF pellets
-
Hydron polymer
-
Surgical microscope
-
Fine forceps and scissors
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Pellet Implantation:
-
Anesthetize the mice.
-
Create a small micropocket in the center of the cornea.
-
Implant a slow-release pellet containing VEGF into the corneal pocket.
-
-
Drug Administration:
-
Administer this compound or vehicle orally once daily, starting on the day of pellet implantation.
-
-
Angiogenesis Assessment:
-
After a set period (e.g., 5-7 days), examine the corneas under a microscope.
-
Quantify the angiogenic response by measuring the area of neovascularization.
-
Sponge Angiogenesis Assay
This protocol is for evaluating the effect of this compound on FGF- and VEGF-induced angiogenesis in a sponge matrix.
Materials:
-
Mice (e.g., BALB/c)
-
Sterile surgical sponges
-
VEGF and/or bFGF
-
Matrigel
-
This compound
-
Vehicle
-
Oral gavage needles
-
Hemoglobin assay kit
Procedure:
-
Sponge Preparation and Implantation:
-
Soak sterile sponges in a solution containing Matrigel and the angiogenic factor (VEGF or bFGF).
-
Surgically implant the sponges subcutaneously on the backs of the mice.
-
-
Drug Administration:
-
Administer this compound or vehicle orally once daily for the duration of the experiment.
-
-
Angiogenesis Quantification:
-
After a specified time (e.g., 7-14 days), excise the sponges.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content within the sponges, which correlates with the degree of vascularization.
-
Administration Considerations
-
Route of Administration: Oral (p.o.) administration has been shown to be effective.[1][2][3][4] Other common routes in mice for preclinical studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[5] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of the compound formulation.
-
Vehicle Selection: A 5% Gelucire solution in water has been used as a vehicle for oral administration of this compound.[3] The selection of an appropriate vehicle is crucial for ensuring the solubility, stability, and bioavailability of the compound. Other common vehicles include corn oil, sesame oil, and methylcellulose solutions.[5]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals. This includes proper handling, anesthesia, and monitoring for any signs of distress or toxicity.
By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the dosing and administration of this compound in mice for cancer therapy research.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for CP-547632 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 is a potent, orally bioavailable, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3][4][5] It plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[4][5][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells and endothelial cells.
Mechanism of Action
This compound primarily targets the tyrosine kinase activity of VEGFR-2, a key receptor in the VEGF signaling pathway.[4][5][6] By competitively binding to the ATP-binding site of the kinase domain, it inhibits the autophosphorylation of VEGFR-2 induced by VEGF.[1][4][6][7] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation and migration, which are critical steps in angiogenesis.[4][5] Additionally, this compound inhibits FGF receptor kinases, further contributing to its anti-angiogenic and anti-tumor effects.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| VEGFR-2 Kinase | Kinase Assay | 11 nM | [1][2][3][4] |
| FGF Kinase | Kinase Assay | 9 nM | [1][2][3][4] |
| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 nM | [1][2][4][5][6][7] |
| VEGF-stimulated HUVEC Proliferation | Thymidine Incorporation | 14 nM | [6][8] |
| bFGF-stimulated HUVEC Proliferation | Thymidine Incorporation | 53 nM | [6][8] |
Table 2: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 532.40 g/mol | [3] |
| Appearance | White to light yellow solid powder | [1][2] |
| Solubility in DMSO | ~100 mg/mL (~187.8 mM) | [1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage of Solution in Solvent | -80°C for 6 months; -20°C for 1 month | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Precaution: this compound is a potent inhibitor. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The solubility of this compound in DMSO is approximately 100 mg/mL (~187.8 mM).[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, migration assays, or western blotting for pathway analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cell viability.
Caption: A typical workflow for a cell viability experiment using this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these protocols, researchers can effectively investigate the anti-angiogenic and anti-tumor properties of this potent VEGFR-2 and FGF kinase inhibitor. Adherence to proper laboratory techniques and safety precautions is essential for obtaining reliable and reproducible results.
References
- 1. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. This compound hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-547632 Formulation for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases, with IC50 values of 11 nM and 9 nM, respectively.[1][2][3] By targeting these key regulators of angiogenesis, this compound has demonstrated significant anti-tumor activity in various preclinical models.[4] These application notes provide detailed protocols for the formulation of this compound for oral gavage administration in preclinical research, particularly in rodent models. Also included are experimental protocols for in vivo efficacy studies and an overview of the relevant signaling pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C20H24BrF2N5O3S | [2] |
| Molecular Weight | 532.40 g/mol | [2] |
| Appearance | White to light yellow solid powder | [1] |
| Solubility (in vitro) | DMSO: ~100 mg/mL | [1] |
| LogP | 3.69 | [1] |
Formulation Protocols for Oral Gavage
Due to its low aqueous solubility, this compound requires a suitable vehicle for effective oral administration. Below are established formulations that have been used in preclinical studies.
Formulation Data Summary
| Formulation ID | Components | Achievable Concentration | Solution Type | Reference |
| F1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 4 mg/mL | Clear Solution | [1] |
| F2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL | Suspension | [1] |
| F3 | 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL | Clear Solution | [1] |
| F4 | 5% Gelucire | Not specified | Not specified | [5] |
Detailed Formulation Preparation Protocols
Protocol 1: Co-Solvent Formulation (F1)
This protocol is suitable for achieving a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and volume.
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the this compound powder to the DMSO and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add the PEG300 (40% of the final volume), mixing well after the addition.
-
Add the Tween 80 (5% of the final volume) and vortex to ensure a homogenous mixture.
-
Finally, add the sterile saline (45% of the final volume) to reach the desired final volume.
-
Vortex the final solution thoroughly. The resulting formulation should be a clear solution.
Protocol 2: Corn Oil-Based Formulation (F3)
This protocol provides a clear solution and is often well-tolerated in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the necessary amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile conical tube, add the required volume of corn oil (90% of the final volume).
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the desired final concentration (the DMSO will constitute 10% of the final volume).
-
Vortex the mixture vigorously to ensure uniform distribution. This formulation should result in a clear solution.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of an orally administered anti-angiogenic agent like this compound.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Implant human tumor cells (e.g., Colo-205, DLD-1, or MDA-MB-231) subcutaneously into the flank of the mice.[1]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting the treatment.
2. Treatment Groups and Administration:
-
Randomize mice into treatment and control groups.
-
Treatment Group: Administer the prepared this compound formulation orally via gavage. Dosing can range from 6.25 to 100 mg/kg/day.[1]
-
Vehicle Control Group: Administer the corresponding vehicle without the active compound.
-
Administer the treatment daily or as determined by pharmacokinetic studies.
3. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival analysis and assessment of angiogenesis in the tumor tissue (e.g., by CD31 staining).
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of VEGFR-2 and FGFR Signaling
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Preclinical in vivo efficacy study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of angiogenic inhibitors with an in vivo quantitative angiogenesis method using agarose microencapsulation and mouse hemoglobin enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Anti-Angiogenesis Assays Using CP-547,632
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547,632 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases.[1][2][3][4][5] Signaling through these receptor tyrosine kinases is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones, a process fundamental to tumor growth and metastasis.[1][6][7] CP-547,632 competitively blocks the ATP binding site of these kinases, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[2][3][6] These application notes provide detailed protocols for in vitro and in vivo anti-angiogenesis assays utilizing CP-547,632.
Mechanism of Action: Signaling Pathway Inhibition
CP-547,632 exerts its anti-angiogenic effects by targeting the VEGF and FGF signaling pathways, which are critical drivers of endothelial cell proliferation and migration.
Figure 1: CP-547,632 inhibits VEGFR-2 and FGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of CP-547,632 in various anti-angiogenesis assays.
Table 1: In Vitro Inhibitory Activity of CP-547,632
| Assay | Target/Cell Line | IC50 Value | Reference |
| Kinase Assay | VEGFR-2 | 11 nM | [1][2][3][4][6] |
| Kinase Assay | FGF Receptor | 9 nM | [1][2][3][4][6] |
| Whole Cell Phosphorylation Assay | VEGFR-2 transfected endothelial cells | 6 nM | [1][2][3][4][6] |
| Endothelial Cell Proliferation | HUVEC (VEGF-stimulated) | 14 nM | [6] |
| Endothelial Cell Proliferation | HUVEC (bFGF-stimulated) | 53 nM | [6] |
Table 2: In Vivo Efficacy of CP-547,632
| Assay | Model | Dosing | Effect | Reference |
| Corneal Angiogenesis | BALB/c Mice (VEGF-induced) | 25 mg/kg, p.o. | 75% inhibition | [6][7] |
| Corneal Angiogenesis | BALB/c Mice (VEGF-induced) | 100 mg/kg, p.o. | Complete inhibition | [6][7] |
| Sponge Angiogenesis | Mice (VEGF and bFGF-induced) | Not specified | Potent inhibition of both | [1][7] |
| Human Tumor Xenograft | Athymic Mice | Once daily, p.o. | Up to 85% tumor growth inhibition | [1] |
| Tumor VEGFR-2 Phosphorylation | NIH3T3/H-ras tumor-bearing mice | Oral administration | EC50 = 590 ng/ml | [1][8] |
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay assesses the ability of CP-547,632 to inhibit endothelial cell growth induced by pro-angiogenic factors like VEGF.
Figure 2: Workflow for the endothelial cell proliferation assay.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial growth medium.
-
Cell Attachment and Serum Starvation: Allow cells to attach for 24 hours. Then, replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Compound Treatment: Prepare serial dilutions of CP-547,632 in low-serum medium. Remove the starvation medium and add the CP-547,632 dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Stimulation: Immediately after adding the compound, add a pro-angiogenic factor such as VEGF (e.g., 10-50 ng/mL) or bFGF to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Proliferation:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
BrdU Assay: Add BrdU to the wells for the last 2-24 hours of incubation. Fix the cells, and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate and measurement of absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CP-547,632 relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of CP-547,632 to inhibit the differentiation of endothelial cells into capillary-like structures.
References
- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. Ear Sponge Assay: A Method to Investigate Angiogenesis and Lymphangiogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of CP-547632 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-547632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1] By targeting the VEGF signaling pathway, this compound can inhibit the proliferation and migration of endothelial cells, which are crucial for tumor growth and metastasis.[2] Combining anti-angiogenic agents like this compound with traditional cytotoxic chemotherapy presents a promising strategy to enhance anti-tumor efficacy. Chemotherapeutic agents such as paclitaxel and carboplatin directly target cancer cells, and the concurrent inhibition of tumor vasculature may lead to synergistic or additive effects. In vitro studies are essential for elucidating the nature of these interactions and informing the design of more effective combination therapies.[3][4]
This document provides detailed application notes and protocols for the in vitro evaluation of this compound in combination with standard chemotherapeutic agents, paclitaxel and carboplatin. While direct in vitro studies on this specific combination are not extensively published, this guide synthesizes available data on the individual agents and the established principles of combining VEGFR inhibitors with chemotherapy to provide a comprehensive framework for researchers.
Mechanism of Action and Rationale for Combination
This compound competitively inhibits ATP binding to the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[1] This leads to an anti-proliferative effect on endothelial cells. Paclitaxel, a taxane, disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Carboplatin, a platinum-based compound, forms DNA adducts, interfering with DNA replication and transcription and inducing cell death.
The rationale for combining this compound with these chemotherapies is based on the potential for synergistic anti-tumor activity.[5][6] By inhibiting angiogenesis, this compound can "normalize" the tumor vasculature, which may improve the delivery and efficacy of co-administered chemotherapeutic agents. Furthermore, targeting both the tumor cells directly with chemotherapy and their supporting vasculature with an anti-angiogenic agent can create a more comprehensive and potent anti-cancer effect.
Quantitative Data Summary
The following tables summarize representative IC50 (half-maximal inhibitory concentration) values for this compound, paclitaxel, and carboplatin in relevant cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: In Vitro Activity of this compound
| Compound | Assay Type | Cell Line/Target | IC50 (nM) |
| This compound | VEGF-stimulated VEGFR-2 Autophosphorylation | VEGFR-2 | 6 |
Data derived from in vitro kinase assays.
Table 2: In Vitro Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | 72 | 3.5 - 7.5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | 2.5 - 5.0 |
| T-47D | Breast Cancer (Luminal A) | 72 | 4.0 - 8.0 |
| Non-Small Cell Lung Cancer (NSCLC) lines | Lung Cancer | 120 | 0.027 µM (median) |
| Small Cell Lung Cancer (SCLC) lines | Lung Cancer | 120 | 5.0 µM (median) |
IC50 values are approximate and can vary based on experimental conditions.[7][8][9]
Table 3: In Vitro Cytotoxicity of Carboplatin
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| A2780 | Ovarian Cancer | 72 | 17 |
| SKOV3 | Ovarian Cancer | 72 | 100 |
| OVCAR3 | Ovarian Cancer | 72 | <40 |
| Kuramochi | Ovarian Cancer | 72 | >85 |
| OVCAR8 | Ovarian Cancer | 72 | >85 |
| Endometrial Adenocarcinoma lines | Endometrial Cancer | Not Specified | 0.096 - 1.20 µg/ml |
IC50 values are approximate and can vary based on experimental conditions.[10][11][12]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro combination of this compound with chemotherapy.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound, chemotherapy, and their combination on the viability and proliferation of cancer cells and endothelial cells (e.g., HUVECs).
Materials:
-
Cancer cell lines (e.g., A549, SKOV3, MCF-7) and Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (in DMSO)
-
Paclitaxel (in DMSO)
-
Carboplatin (in sterile water or PBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound, paclitaxel, and carboplatin in culture medium. For combination studies, prepare a matrix of concentrations of this compound with each chemotherapeutic agent.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic effect of this compound alone and in combination with chemotherapy on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
24-well plates
-
This compound, paclitaxel, carboplatin
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well in the presence of various concentrations of this compound, chemotherapy, or their combination.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of drug combinations.
Logical Relationship
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. | Sigma-Aldrich [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Combination - Kyinno Bio [kyinno.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. VEGFR-TKIs combined with chemotherapy for advanced non-small cell lung cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CP-547,632 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anti-tumor efficacy of CP-547,632 in preclinical xenograft models. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.
Introduction
CP-547,632 is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases.[1][2] Signaling through these pathways is crucial for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2 and bFGF receptor kinases, CP-547,632 disrupts downstream signaling cascades, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, a reduction in tumor angiogenesis and growth.[1] Preclinical studies in various human tumor xenograft models have demonstrated significant anti-tumor efficacy of CP-547,632, with tumor growth inhibition of up to 85%.[1][2]
Data Presentation
The in vivo anti-tumor activity of CP-547,632 has been evaluated in a range of human tumor xenograft models. The following table summarizes the efficacy data from these studies.
| Xenograft Model | Cancer Type | Drug Concentration (oral) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Colo-205 | Colon Carcinoma | 100 mg/kg/day | 12 days | 85 | [1] |
| DLD-1 | Colon Carcinoma | 100 mg/kg/day | 9 days | 69 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 100 mg/kg/day | 24 days | 80 | [1] |
| EBC-1 | Non-Small Cell Lung Carcinoma | 100 mg/kg/day | Not Specified | ~50 | [1] |
| H460 | Non-Small Cell Lung Carcinoma | 100 mg/kg/day | Not Specified | ~50 | [1] |
Signaling Pathways
CP-547,632 exerts its anti-angiogenic and anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFR-2 and bFGF receptors. This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of CP-547,632 in a xenograft model.
Experimental Protocols
Human Tumor Xenograft Establishment
Materials:
-
Human tumor cell line of interest (e.g., Colo-205, DLD-1, MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture human tumor cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 107 to 5 x 107 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor establishment.
-
Anesthetize the athymic nude mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (containing 1 x 106 to 1 x 107 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Palpable tumors typically form within 1-3 weeks.
CP-547,632 Formulation and Administration
Materials:
-
CP-547,632 compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
Protocol:
-
Prepare a stock solution of CP-547,632 in a suitable solvent if necessary, and then dilute to the final desired concentration in the oral gavage vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse, the final volume administered would be 200 µL.
-
Ensure the formulation is a homogenous suspension or solution before each administration.
-
Weigh each mouse to accurately calculate the required dose volume.
-
Administer the calculated volume of the CP-547,632 formulation or vehicle control to the mice once daily via oral gavage.
-
Observe the mice for any signs of toxicity or adverse effects throughout the treatment period.
Tumor Volume Measurement and Efficacy Assessment
Materials:
-
Digital calipers
-
Animal balance
-
Recording sheets or software
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week, starting from when the tumors become palpable.
-
The length is the longest diameter of the tumor, and the width is the diameter perpendicular to the length.
-
Calculate the tumor volume using the formula: Tumor Volume (mm3) = (Length x Width2) / 2 .
-
Continue treatment and tumor measurements until the tumors in the control group reach a predetermined endpoint size (e.g., 1000-1500 mm3) or for the duration specified in the study design.
-
At the end of the study, euthanize the mice and excise the tumors. The final tumor weights can also be recorded.
-
Calculate the percent Tumor Growth Inhibition (TGI) using the following formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Endpoint Analysis: Primary efficacy endpoints typically include tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity), and at the end of the study, tumor weight. Further analysis can include immunohistochemical staining of tumor sections for microvessel density (MVD) using markers like CD31 to assess the anti-angiogenic effect of CP-547,632.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CP-547632 Concentration for Cell Viability Assays
Welcome to the technical support center for the optimization of CP-547632 concentration in cell viability assays. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you effectively design and execute your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor.[1][2] By inhibiting these kinases, this compound blocks downstream signaling pathways that are crucial for angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[1][2]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays. It's important to note that these values can vary depending on the assay type (enzymatic vs. cell-based) and the specific cell line used. Below is a summary of publicly available data.
Q3: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy in a cell-based assay, even if the compound is a potent inhibitor in enzymatic assays. These include:
-
Low receptor expression: The target cell line may not express sufficient levels of VEGFR-2 or FGFR. It is recommended to verify the expression levels of these receptors in your specific cell line.
-
Cell permeability: The compound may have poor permeability across the cell membrane of your specific cell type.
-
Drug efflux: The cells may actively pump out the compound using efflux pumps like P-glycoprotein.
-
Compound instability: this compound might be unstable in your specific cell culture medium or conditions.
-
Suboptimal concentration range: The concentration range you are testing may be too low to elicit a response in your particular cell line. A broad dose-response experiment is recommended to determine the optimal range.
Q4: I am observing a paradoxical effect, where higher concentrations of this compound seem to have less of an inhibitory effect than lower concentrations. What could be causing this?
A4: Paradoxical effects with kinase inhibitors, although not commonly reported for this compound, can occur. This phenomenon can be complex and may be due to:
-
Off-target effects: At higher concentrations, the inhibitor might interact with other kinases or cellular targets, leading to unexpected signaling outcomes.
-
Feedback loop activation: Inhibition of the primary target could lead to the activation of compensatory signaling pathways that promote cell survival.
-
Compound precipitation: At very high concentrations, the compound may precipitate out of the solution, leading to a lower effective concentration. It is crucial to ensure the solubility of the compound in the culture medium at the tested concentrations.
Data Presentation
The following tables summarize the known inhibitory activities of this compound.
Table 1: In Vitro Kinase and Cell-Based Assay IC50 Values for this compound
| Target/Assay | IC50 (nM) |
| VEGFR-2 Kinase | 11 |
| FGF Kinase | 9 |
| VEGF-stimulated VEGFR-2 Autophosphorylation (Porcine Aortic Endothelial Cells) | 6 |
| VEGF-stimulated Thymidine Incorporation (HUVEC) | 14 |
| bFGF-stimulated Thymidine Incorporation (HUVEC) | 53 |
Data sourced from Beebe et al., 2003.
Table 2: Antiproliferative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Note: | Publicly available data for the antiproliferative IC50 values of this compound across a broad range of specific human cancer cell lines is limited. The primary focus of initial studies was on its anti-angiogenic properties. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided below. |
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound for your cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method and is described here as an example.
Protocol: Determining the IC50 of this compound using an MTT Assay
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations. A broad range (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended for the initial range-finding experiment. For the definitive IC50 determination, a narrower range with more data points around the estimated IC50 should be used (e.g., 8-12 concentrations in a 2-fold or 3-fold dilution series).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of VEGFR-2 and FGFR inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
References
CP-547632 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-547632. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 2 (FGFR-2).[1][2][3] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.
Q2: What are the reported IC50 values for this compound against its primary targets?
This compound has been shown to be a potent inhibitor of both VEGFR-2 and FGFR-2. The reported IC50 values are approximately 11 nM for VEGFR-2 and 9 nM for FGFR-2 in enzymatic assays.[1][2][3] In cell-based assays, it inhibits VEGF-stimulated VEGFR-2 autophosphorylation with an IC50 of 6 nM.[1][2]
Q3: What is the known selectivity profile of this compound?
This compound is selective for VEGFR-2 and FGFR-2 over other tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ).[1][2] However, detailed, publicly available kinome-wide screening data to fully characterize its off-target profile is limited. Researchers should be aware of the potential for off-target effects, especially at higher concentrations.
Q4: In which cancer cell lines has this compound shown anti-tumor activity?
This compound has demonstrated anti-tumor efficacy in various human xenograft models in athymic mice. These include, but are not limited to, colon (Colo-205, DLD-1) and breast (MDA-MB-231) cancer xenografts. Its primary mode of action in these models is the inhibition of angiogenesis.
Troubleshooting Guide
Issue 1: I am observing a phenotypic effect in my cancer cell line that does not express VEGFR-2 or FGFR-2. What could be the cause?
This is a classic indication of a potential off-target effect. Since your cell line lacks the primary targets of this compound, the observed cellular response is likely due to the inhibition of other kinases or cellular proteins.
Recommended Troubleshooting Steps:
-
Confirm Target Expression: First, rigorously confirm the absence of VEGFR-2 and FGFR-2 expression in your cell line using techniques like Western blotting or qPCR.
-
Dose-Response Analysis: Perform a dose-response curve to determine the potency of this compound in your cell line. If the effective concentration is significantly higher than the reported IC50 values for VEGFR-2 and FGFR-2, it further suggests an off-target mechanism.
-
Literature Review: Search for literature that may have profiled the kinome of your specific cancer cell line to identify highly expressed kinases that could be potential off-targets.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is not an artifact of the compound's chemical scaffold, use a structurally different inhibitor with a similar primary target profile (if available).
-
Target Knockdown/Knockout: If you have a hypothesis about a potential off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression and see if this phenocopies the effect of this compound.
Issue 2: I am seeing a weaker than expected anti-angiogenic effect in my in vivo model.
Several factors could contribute to a reduced in vivo efficacy.
Recommended Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of your animal models to ensure that it is reaching a therapeutically relevant concentration. The reported EC50 for VEGFR-2 phosphorylation inhibition in tumors is approximately 590 ng/ml.[1][2]
-
Alternative Pro-Angiogenic Pathways: Tumors can develop resistance to anti-angiogenic therapies by upregulating alternative signaling pathways. Investigate the expression and activation of other pro-angiogenic factors in your tumor model.
-
Dosing and Administration: Review your dosing schedule and route of administration to ensure they are consistent with published studies. This compound is orally bioavailable.
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Consider analyzing the stroma and immune cell components of your tumors.
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 | Enzymatic Assay | 11 |
| FGFR-2 | Enzymatic Assay | 9 |
| VEGFR-2 | Cell-based Autophosphorylation | 6 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase in an enzymatic assay.
-
Reagents:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (radiolabeled or for use with a detection antibody)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Kinase reaction buffer
-
Stop solution
-
Detection reagents (e.g., phosphospecific antibody, scintillation fluid)
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction using the stop solution.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell-Based Receptor Autophosphorylation Assay
This protocol describes how to measure the inhibition of VEGFR-2 autophosphorylation in a cellular context.
-
Cell Line: A cell line endogenously expressing VEGFR-2 or engineered to overexpress it (e.g., transfected endothelial cells).
-
Reagents:
-
Cell culture medium
-
VEGF
-
This compound
-
Lysis buffer
-
Antibodies: anti-VEGFR-2 (for immunoprecipitation), anti-phosphotyrosine, and anti-total VEGFR-2 (for Western blotting)
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with VEGF to induce VEGFR-2 autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform immunoprecipitation of VEGFR-2 from the lysates.
-
Analyze the immunoprecipitates by Western blotting using an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and an anti-total VEGFR-2 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation at each this compound concentration and calculate the IC50.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical flow for troubleshooting unexpected results.
References
Technical Support Center: Investigating Potential Resistance to CP-547632
Welcome to the technical support center for CP-547632. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential mechanisms of resistance to this VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable small molecule that functions as an ATP-competitive inhibitor of receptor tyrosine kinases.[1][2][3] Its primary targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[4][5][6][7] By blocking the ATP-binding site on these receptors, this compound inhibits their autophosphorylation and subsequent downstream signaling, which is crucial for endothelial cell proliferation, migration, and angiogenesis.[1][3][4][5]
Q2: My tumor model initially responded to this compound, but now shows renewed growth. What are the potential mechanisms of this acquired resistance?
Acquired resistance to anti-angiogenic therapies like this compound is a common challenge.[8][9][10] Several mechanisms could be at play:
-
Activation of Alternative Pro-Angiogenic Pathways: The tumor may have upregulated alternative signaling pathways to bypass the VEGFR-2 blockade.[8][10][11][12] Key pathways to investigate include FGF/FGFR, PDGF/PDGFR, HGF/c-MET, and the angiopoietin/Tie-2 system.[10][11][13][14]
-
Increased Pericyte Coverage: Pericytes can physically protect endothelial cells from the effects of anti-angiogenic drugs, promoting vessel survival.
-
Recruitment of Pro-Angiogenic Inflammatory Cells: Infiltration of immune cells, such as tumor-associated macrophages (TAMs), can release a variety of pro-angiogenic factors that support neovascularization.[13]
-
Hypoxia-Induced Resistance: Inhibition of angiogenesis can lead to tumor hypoxia, which in turn can activate hypoxia-inducible factor-1α (HIF-1α).[8][10] HIF-1α can upregulate a host of pro-angiogenic and pro-survival genes, contributing to resistance.[8][13]
Q3: My in vitro cell-based assays show a decrease in sensitivity to this compound. What cellular changes should I investigate?
A decrease in cellular sensitivity can arise from several factors:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters could be actively pumping this compound out of the target cells.
-
Mutations in the Target Kinase: While less common for this class of inhibitors, mutations in the ATP-binding pocket of VEGFR-2 could reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Similar to in vivo models, cultured cells can activate alternative survival and proliferation pathways to circumvent the effects of VEGFR-2 inhibition.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of VEGFR-2 Phosphorylation in vitro
| Potential Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the IC50 of your specific cell line. The reported IC50 for VEGF-induced VEGFR-2 phosphorylation in transfected endothelial cells is 6 nM.[1][7] |
| Drug degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Cellular efflux | Co-incubate with known efflux pump inhibitors to see if sensitivity is restored. |
| Low VEGFR-2 expression | Confirm VEGFR-2 expression levels in your cell line using Western blot or flow cytometry. |
Issue 2: Lack of Tumor Growth Inhibition in a Xenograft Model
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic issues | Ensure adequate oral bioavailability and plasma concentration in your animal model. The reported EC50 for in vivo VEGFR-2 phosphorylation inhibition is a plasma concentration of 590 ng/ml.[4][5] |
| Intrinsic resistance | The tumor model may rely on angiogenic pathways other than VEGFR-2 and bFGF.[10] Analyze the tumor's gene expression profile for upregulation of alternative angiogenic factors. |
| Tumor microenvironment | The tumor microenvironment may be rich in pro-angiogenic inflammatory cells or have extensive pericyte coverage. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (VEGFR-2 kinase autophosphorylation) | 11 nM | In vitro biochemical assay | [1][4][5][7] |
| IC50 (bFGF kinase) | 9 nM | In vitro biochemical assay | [4][5][6][7] |
| IC50 (VEGF-induced VEGFR-2 phosphorylation) | 6 nM | Porcine aorta endothelial cells expressing VEGFR-2 | [1][5][7] |
| IC50 (VEGF-stimulated thymidine incorporation) | 14 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2] |
| IC50 (bFGF-stimulated thymidine incorporation) | 53 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2] |
| EC50 (In vivo VEGFR-2 phosphorylation inhibition) | 590 ng/ml (plasma concentration) | NIH3T3/H-ras tumor-bearing mice | [4][5] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.
-
Cell Culture: Plate porcine aorta endothelial cells stably expressing full-length VEGFR-2 in 96-well plates and grow to confluence.
-
Serum Starvation: Serum-deprive the cells for 24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 1 nM to 1000 nM) to the cells and incubate for 1 hour at 37°C.[7]
-
VEGF Stimulation: Stimulate the cells with 500 ng/ml of VEGF for 5-10 minutes at 37°C.[1]
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and add lysis buffer.
-
Immunoprecipitation: Immunoprecipitate whole cell lysates with an anti-VEGFR-2 antibody.
-
Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphotyrosine antibody. Normalize the signal to the total amount of VEGFR-2 protein.
Protocol 2: In Vivo Corneal Angiogenesis Assay
This protocol evaluates the functional anti-angiogenic effect of this compound in vivo.
-
Pellet Implantation: Anesthetize BALB/c mice and surgically implant a Hydron pellet containing VEGF into a micropocket created in the cornea.
-
Drug Administration: Administer this compound orally once daily for 5 consecutive days at the desired doses (e.g., 25 mg/kg, 100 mg/kg).[3]
-
Angiogenesis Assessment: On day 6, examine the eyes by slit-lamp microscopy to assess the degree of neovascularization. The growth of new blood vessels from the limbus towards the pellet is quantified.
-
Pharmacokinetic Correlation: At the end of the study, collect blood samples approximately 2 hours after the last dose to measure plasma concentrations of this compound and correlate them with the observed anti-angiogenic effect.[2][3]
Visualizations
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modes of resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize CP-547632 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing toxicities associated with CP-547,632 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CP-547,632 and how might it relate to toxicity?
A1: CP-547,632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases.[1][2] These pathways are crucial for angiogenesis (new blood vessel formation), which is essential for tumor growth.[1] By inhibiting these receptors, CP-547,632 can block tumor angiogenesis and growth.[1] However, since VEGFR and FGFR signaling also plays a role in normal physiological processes, toxicities can arise from on-target inhibition in healthy tissues.
Q2: What are the known, specific toxicities of CP-547,632 in animal models?
A2: The most notable reported toxicity is an effect on bone development in rats. In a 30-day study, oral administration of CP-547,632 at doses of 10 mg/kg and higher resulted in a widening of the growth plate in the long bones.[3] This effect was primarily observed in the hypertrophic zone of the epiphyseal cartilage.[3] This is considered an on-target effect, as VEGFR signaling is involved in normal bone development. Researchers using young, growing animals should be aware of this potential finding.
Q3: The literature describes CP-547,632 as "well-tolerated." What does this imply for my studies?
A3: The term "well-tolerated" suggests that at the therapeutic doses used in efficacy studies (e.g., up to 100 mg/kg daily in mice), the compound did not cause severe, life-threatening adverse events, significant weight loss, or overt signs of distress.[1] However, this does not mean the compound is without any biological effects. The specific toxicity on bone growth plates was identified in a dedicated toxicology study.[3] Therefore, it is crucial to include comprehensive monitoring in your experimental plan, even at doses reported to be effective and "well-tolerated."
Q4: What is a suitable vehicle for oral administration of CP-547,632?
A4: A key preclinical study successfully used 5% Gelucire in water as a vehicle for oral gavage administration of CP-547,632 in mice.[3] For formulating your own dosing solutions, you may consider common vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is essential to first determine the solubility of your specific batch of CP-547,632 and to conduct a vehicle tolerability study in a small cohort of animals before commencing the main experiment.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
| Potential Cause | Troubleshooting Step |
| Dose Too High / Overdosing | The administered dose may exceed the Maximum Tolerated Dose (MTD) in the specific strain, age, or sex of the animal model being used. Solution: Conduct a dose range-finding study to determine the MTD. Start with a lower dose and escalate in subsequent cohorts. |
| Formulation Issues | The vehicle itself may be causing toxicity, or the compound may have precipitated out of solution, leading to inconsistent and potentially high localized dosing. Solution: Ensure the formulation is homogenous and stable. Run a vehicle-only control group to rule out vehicle toxicity. Assess the solubility and stability of CP-547,632 in your chosen vehicle. |
| Off-Target Toxicity | The observed toxicity may be an uncharacterized off-target effect of the compound. Solution: Reduce the dose to the lowest effective level. Increase the frequency of monitoring for clinical signs. Collect blood and tissue samples for hematology, clinical chemistry, and histopathology to identify affected organ systems. |
Issue 2: Inconsistent Efficacy or Pharmacodynamic Response
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation may not be optimal for absorption, leading to low plasma concentrations of the drug. Solution: Re-evaluate the formulation vehicle. A formulation of 5% Gelucire has been reported to be effective for oral administration.[3] Consider conducting a pilot pharmacokinetic (PK) study to correlate plasma concentration with efficacy. |
| Incorrect Dosing | Errors in dose calculation, preparation, or administration can lead to inconsistent results. Solution: Double-check all calculations for dose and formulation concentration. Ensure proper oral gavage technique to prevent accidental administration into the lungs. |
| Drug Stability | CP-547,632 may be degrading in the formulation before administration. Solution: Prepare the formulation fresh daily unless stability data indicates otherwise. Store the stock compound and formulations under recommended conditions (e.g., protected from light, refrigerated). |
Data Summary
Table 1: CP-547,632 In Vivo Efficacy and Toxicity Data
| Species | Model | Dosing Regimen | Vehicle | Observed Efficacy | Reported Toxicity | Reference |
| Athymic Mice | Human tumor xenografts (Colo-205, DLD-1) | 6.25-100 mg/kg, p.o., qd | 5% Gelucire | Dose-dependent tumor growth inhibition (up to 85%) | Stated to be "well-tolerated" | [3] |
| BALB/c Mice | VEGF-induced corneal angiogenesis | 12.5-100 mg/kg, p.o., qd for 5 days | Not specified | ED₅₀ of 10-25 mg/kg for angiogenesis inhibition | Not specified | [3] |
| Rats | 30-day toxicology study | ≥10 mg/kg, p.o., qd | Not specified | Not applicable | Widening of the growth plate (epiphyseal cartilage) | [3] |
Experimental Protocols
Protocol 1: General Acute Toxicity and Dose Range-Finding Study
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats or BALB/c mice), 6-8 weeks of age. Use both males and females (n=3-5 per sex per group).
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Grouping: Assign animals to groups: a vehicle control group and at least 3-4 dose groups of CP-547,632. Doses should be selected based on literature efficacy data, with the highest dose intended to induce some level of toxicity.
-
Formulation: Prepare CP-547,632 in a suitable vehicle (e.g., 5% Gelucire or a solution containing DMSO/PEG300/Tween 80/Saline). Prepare fresh daily.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, coat condition, breathing).
-
Measure body weight just before dosing and daily for 14 days.
-
-
Endpoint: At day 14, perform a terminal necropsy. Collect major organs for gross pathological examination and consider histopathological analysis for the highest dose group and control group to identify target organs of toxicity.
Visualizations
Signaling Pathway Inhibition by CP-547,632
Caption: Mechanism of CP-547,632 action on VEGFR-2 and FGF receptor signaling pathways.
Workflow for Investigating In-Study Toxicity
Caption: A logical workflow for troubleshooting unexpected toxicity in animal studies.
References
Technical Support Center: CP-547632 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CP-547632 dose-response curve analysis.
Introduction to this compound
This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3] It plays a crucial role in blocking the signaling pathways that lead to angiogenesis, a vital process for tumor growth and metastasis.[1][2] Understanding its dose-response relationship is critical for accurate interpretation of experimental results.
Mechanism of Action at a Glance
This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling. This leads to a reduction in endothelial cell proliferation and migration.
Quantitative Data Summary
The following tables summarize the key inhibitory concentrations of this compound from various studies.
| Target | Assay Type | IC50 Value | Reference |
| VEGFR-2 | Kinase Assay | 11 nM | [1][2][3] |
| FGF | Kinase Assay | 9 nM | [1][2][3] |
| VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 nM | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during dose-response curve analysis of this compound.
Q1: My dose-response curve is not sigmoidal and appears flat. What are the possible causes?
A1: A flat dose-response curve suggests that this compound is not producing the expected inhibitory effect within the tested concentration range. Several factors could be at play:
-
Compound Inactivity:
-
Improper Storage: Ensure the compound is stored as recommended to prevent degradation.
-
Incorrect Dilution: Verify the stock solution concentration and the serial dilutions. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell confluence can affect results.
-
Incubation Time: The incubation time with this compound may be too short. Consider a time-course experiment to determine the optimal duration.
-
-
Cell Line Resistance: The chosen cell line may not be sensitive to VEGFR-2 inhibition if this pathway is not a primary driver of its proliferation.
Q2: I'm observing a U-shaped or bell-shaped dose-response curve. What does this indicate?
A2: Atypical, non-sigmoidal curve shapes can be perplexing. A U-shaped or bell-shaped curve, where the inhibitory effect decreases at higher concentrations, can be due to several factors:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may have reduced activity or interfere with the assay readout.[4]
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses that counteract the intended inhibitory effect on VEGFR-2.
-
Cytotoxicity: High concentrations of the compound or the solvent (e.g., DMSO) could be causing general cytotoxicity, which might interfere with specific assay readouts.
Troubleshooting Steps:
-
Visually inspect the highest concentrations of your compound in the media for any signs of precipitation.
-
Reduce the highest concentration in your dilution series.
-
Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically below 0.5%).[5][6]
Q3: There is high variability between my replicate wells. How can I improve the consistency of my results?
A3: High variability can mask the true dose-response relationship. Here are some common causes and solutions:
| Potential Cause | Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating. |
| Edge Effects | Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Compound Mixing | Gently mix the plate after adding the compound to ensure even distribution. |
Q4: The IC50 value I'm obtaining is significantly different from the published values. Why might this be?
A4: Discrepancies in IC50 values are common and can arise from differences in experimental conditions.
-
Cell Line Differences: Different cell lines have varying dependencies on the VEGFR-2 pathway, leading to different sensitivities to its inhibition.
-
Assay Type: The IC50 can vary between a biochemical kinase assay and a cell-based viability assay.
-
Assay Parameters: Factors such as cell density, incubation time, and media composition can all influence the apparent IC50.
-
ATP Concentration (for kinase assays): As this compound is an ATP-competitive inhibitor, the concentration of ATP in your kinase assay will directly impact the IC50 value.
Recommendation: When reporting your IC50 values, it is crucial to also detail the experimental conditions used to allow for accurate comparison with other studies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
This protocol outlines a standard MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol is to assess the direct inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cell-based assay.
Materials:
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Recombinant human VEGF
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
Inhibitor Treatment:
-
Treat the serum-starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the this compound concentration to determine the dose-dependent inhibition of VEGFR-2 phosphorylation.
-
Experimental Workflow and Troubleshooting Logic
Caption: A workflow for dose-response curve analysis and troubleshooting.
References
- 1. mesoscale.com [mesoscale.com]
- 2. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
Technical Support Center: Overcoming Variability in CP-547632 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CP-547632. Our goal is to help you overcome experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1] It functions by blocking the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once in solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month. To prevent degradation, it is crucial to store the product in a sealed, protected environment, avoiding moisture.[1]
Q3: What are the best practices for preparing a stock solution of this compound?
This compound is soluble in DMSO at approximately 100 mg/mL (~187.8 mM).[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[4] If you encounter solubility issues, brief sonication of the stock solution can aid in dissolution.[4]
Q4: I am observing a discrepancy between my in vitro kinase assay results and my cell-based assay results. What could be the cause?
This is a common issue with ATP-competitive inhibitors like this compound.[5] Several factors can contribute to this:
-
High Intracellular ATP Concentration: The concentration of ATP within cells is significantly higher than what is typically used in biochemical assays. This can lead to competition at the ATP-binding site and a reduced apparent potency of the inhibitor in cellular environments.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[5]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[5]
-
Compound Stability: this compound may be unstable or degrade in the complex environment of cell culture media.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Inconsistent IC50 values are a frequent source of experimental variability.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use consistent pipetting techniques to achieve uniform cell distribution across wells.[4] |
| Edge Effects | The outer wells of microplates are prone to evaporation, which can alter compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[4] |
| Cell Line Specificity | The expression and activation levels of VEGFR-2 can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of active VEGFR-2.[4] |
| Compound Precipitation | Visually inspect for compound precipitation in the wells under a microscope, especially at higher concentrations. If precipitation is observed, refer to the solubility troubleshooting guide below.[4] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experiments. |
Issue 2: Low or No Inhibition of VEGFR-2 Phosphorylation in Western Blot
Difficulty in detecting the inhibition of VEGFR-2 phosphorylation can be frustrating.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line.[4] |
| Insufficient VEGF Stimulation | Ensure that you are using an optimal concentration of VEGF to stimulate VEGFR-2 phosphorylation. The stimulation time should also be optimized. |
| Poor Antibody Quality | Verify the specificity and optimal dilution of your phospho-VEGFR-2 and total VEGFR-2 antibodies.[4] |
| Sample Preparation Issues | Ensure complete cell lysis to release all cellular proteins. Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. |
| Western Blotting Technique | Optimize all steps of the western blotting protocol, including protein transfer, blocking, antibody incubation times, and washing steps. |
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Observing cytotoxicity that does not correlate with VEGFR-2 inhibition suggests off-target effects.
| Potential Cause | Troubleshooting Step |
| Compound Purity | Impurities in the compound preparation can be cytotoxic. Ensure the purity of your this compound using analytical methods.[4] |
| Off-Target Kinase Inhibition | This compound is also a potent inhibitor of the FGF receptor.[2] Consider if inhibition of this or other kinases could be contributing to the observed phenotype. Perform a kinome-wide screen to identify potential off-target interactions. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to the same compound due to genetic differences and expression of drug transporters.[4] |
| High DMSO Concentration | Ensure the final DMSO concentration in your cell culture medium is not exceeding cytotoxic levels (typically <0.5%).[4] |
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Assay Type | Target | IC50 / EC50 | Reference |
| Biochemical Kinase Assay | VEGFR-2 | 11 nM | [2] |
| Biochemical Kinase Assay | FGF Receptor | 9 nM | [2] |
| Cell-Based Phosphorylation Assay | VEGF-stimulated VEGFR-2 | 6 nM | [2] |
| In Vivo Tumor Phosphorylation Assay | VEGFR-2 | 590 ng/ml | [2] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Component | Concentration | Purpose | Reference |
| DMSO | 10% | Solubilizing Agent | [1] |
| PEG300 | 40% | Co-solvent | [1] |
| Tween80 | 5% | Surfactant | [1] |
| Saline | 45% | Vehicle | [1] |
Experimental Protocols
Protocol 1: VEGFR-2 Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an optimized concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Use an ECL substrate to detect the signal.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.
-
Mandatory Visualization
Caption: this compound inhibits VEGFR-2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
CP-547632 stability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use and long-term storage of CP-547632, a potent inhibitor of VEGFR-2 tyrosine kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling, storage, and experimental use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. What are the recommended long-term storage conditions for this compound? | For optimal stability, this compound should be stored as a powder or in solution under specific conditions. Please refer to the Long-Term Storage Stability Data table below for detailed information. |
| 2. My this compound powder has been at room temperature for a few days. Is it still usable? | This compound is stable at ambient temperature for a few days, such as during standard shipping and customs processing[1]. However, for long-term storage, it is crucial to adhere to the recommended temperature guidelines. |
| 3. I am having trouble dissolving this compound in my cell culture medium. | This compound is sparingly soluble in aqueous solutions. To improve solubility in cell culture media, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity. If solubility issues persist, consider using a formulation with co-solvents such as PEG300 and Tween80, but ensure to validate the compatibility of these excipients with your specific experimental setup. |
| 4. I am observing inconsistent results in my in vitro kinase assays. | Inconsistent results in kinase assays can stem from several factors: - Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. - Reagent Quality: Use high-quality ATP, substrate, and kinase. Ensure they are stored correctly and have not expired. - Incubation Times and Temperatures: Precisely control incubation times and temperatures as specified in your protocol. Deviations can significantly impact enzyme kinetics. - DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Maintain a consistent and low final DMSO concentration across all wells. |
| 5. My cell-based assays show high variability or unexpected off-target effects. | High variability or off-target effects in cell-based assays can be due to: - Compound Stability in Media: this compound stability in solution is time and temperature-dependent. Prepare fresh dilutions from your stock solution for each experiment. - Cell Health: Ensure your cells are healthy, within a consistent passage number range, and are not contaminated. - Off-Target Kinase Inhibition: While this compound is a potent VEGFR-2 inhibitor, it can also inhibit other kinases, such as FGF receptors, at higher concentrations. Consider titrating the compound to a concentration that is selective for VEGFR-2 in your system. |
| 6. How can I confirm the activity of my stored this compound? | To confirm the activity of your stored compound, you can perform a functional assay, such as an in vitro VEGFR-2 kinase inhibition assay. Compare the IC50 value of your stored compound to the value reported in the literature or to a freshly prepared standard. |
Long-Term Storage Stability Data
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Store in a sealed, protected environment (e.g., under nitrogen) and avoid exposure to moisture[1]. |
| 4°C | 2 years[1] | ||
| In Solvent | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a general procedure for conducting a long-term stability study of this compound, which can be adapted to specific laboratory conditions.
Objective: To determine the stability of this compound under defined storage conditions over an extended period.
Materials:
-
This compound (powder)
-
HPLC-grade solvent (e.g., DMSO)
-
Vials suitable for long-term storage
-
Calibrated temperature and humidity-controlled storage chambers
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method (see below for development guidelines)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
For solid-state stability, aliquot the powder into separate vials.
-
-
Storage:
-
Place the vials in the appropriate storage chambers set to the desired temperature and humidity conditions (e.g., -20°C, 4°C, 25°C/60% RH).
-
-
Time Points:
-
Establish a schedule for sample analysis. For long-term studies, typical time points include 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Guidelines for Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of this compound by separating the intact drug from any potential degradation products.
Key Steps:
-
Forced Degradation (Stress Testing):
-
Subject this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent compound. Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (for solid state).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
-
Method Development:
-
Column Selection: A C18 column is a common starting point for small molecule analysis.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Optimize the gradient and composition to achieve good separation.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can successfully separate the parent peak from all degradation product peaks.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing the long-term stability of this compound.
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
References
Identifying and mitigating CP-547632 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential experimental artifacts when working with CP-547632.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I'm observing inconsistent or weaker-than-expected inhibition of VEGFR-2 phosphorylation in my cellular assays. What are the potential causes?
A1: This is a common issue that can arise from several factors related to the compound's stability, solubility, or the specific assay conditions.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Solubility: this compound may precipitate in aqueous media. Ensure it is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration in your cell culture media does not exceed its solubility limit. Visually inspect for any precipitate after dilution.
-
Stability: The compound may degrade in cell culture media at 37°C over long incubation periods. Consider minimizing the pre-incubation time before cell stimulation.
-
-
Review Experimental Conditions:
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect signaling responses.
-
Serum Starvation: Proper serum starvation is critical to reduce baseline receptor phosphorylation before stimulation with VEGF.
-
VEGF Stimulation: Confirm the concentration and activity of your VEGF ligand. The level of stimulation can impact the apparent inhibitory potency of this compound.
-
-
Control for ATP Concentration (In Vitro Kinase Assays):
Q2: My in vitro kinase assay shows this compound is highly potent, but I see much weaker effects on cell viability or proliferation. Why the discrepancy?
A2: A discrepancy between biochemical and cellular potency is often due to cellular factors that are not present in a purified enzyme assay.[3]
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may have poor permeability into your specific cell line, preventing it from reaching its intracellular target.
-
Consider Efflux Pumps: Cells can actively remove compounds using efflux pumps (e.g., P-glycoprotein). This can lower the intracellular concentration of this compound, reducing its efficacy.
-
Confirm Target Engagement in Cells: Before assessing a downstream phenotype like viability, it is crucial to confirm that this compound is inhibiting its target in the cellular context. Perform a Western blot to measure the phosphorylation of VEGFR-2 in response to VEGF stimulation in the presence of the inhibitor.[1] This directly demonstrates on-target activity.
-
Evaluate On-Target vs. Off-Target Driven Proliferation: The proliferation of your cell line might not be solely dependent on VEGFR-2 signaling. If other pathways drive proliferation, inhibiting VEGFR-2 alone may not be sufficient to reduce cell viability.
Q3: I'm observing unexpected cellular effects (e.g., cytotoxicity, changes in morphology) that don't seem to be related to VEGFR-2 inhibition. What could be the cause?
A3: These effects are likely due to the inhibition of off-target kinases. While this compound is a potent VEGFR-2 inhibitor, it is known to be equipotent against the basic fibroblast growth factor (FGF) receptor.[1][2][4][5]
Troubleshooting Steps:
-
Investigate FGFR Signaling: Determine if your cell line expresses FGF receptors and if FGFR signaling is active. You can test this by assessing the phosphorylation of FGFR and its downstream effectors (e.g., FRS2) with and without this compound treatment.
-
Use a More Selective Inhibitor: To confirm that the unexpected phenotype is an off-target effect, compare the results with a more selective VEGFR-2 inhibitor that has a different chemical scaffold and a lower affinity for FGFR.
-
Perform a Kinome Scan: For a comprehensive view of off-target interactions, consider running a kinome-wide profiling assay. This screens the inhibitor against a large panel of kinases to identify unintended targets.[6]
-
Genetic Validation: The most rigorous method to confirm an on-target effect is to use a genetic approach, such as CRISPR/Cas9, to knock out VEGFR-2 (KDR). If the phenotype observed with this compound is still present in the knockout cells, it is definitively an off-target effect.[7][8]
Quantitative Data: Kinase Inhibitory Profile of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and other related kinases. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Notes |
| VEGFR-2 (KDR) | 11 | Primary on-target activity.[1][4][5] |
| bFGF Receptor | 9 | Potent off-target activity, equipotent to VEGFR-2.[1][4][5] |
| VEGFR-2 (Cell-based) | 6 | Potency in a whole-cell phosphorylation assay.[1][4][5] |
| PDGF Receptor β | >1000 | Indicates high selectivity over PDGFRβ.[1][2] |
| EGF Receptor | >3000 | Indicates high selectivity over EGFR.[1][2] |
Visualized Workflows and Pathways
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for diagnosing unexpected results with this compound.
Key Experimental Protocols
Protocol 1: Cellular VEGFR-2 Phosphorylation Assay
This protocol is used to confirm the on-target activity of this compound in a cellular context by measuring the inhibition of VEGF-induced receptor phosphorylation.
Methodology:
-
Cell Culture: Plate endothelial cells (e.g., HUVECs or porcine aortic endothelial cells expressing VEGFR-2) in 6-well plates and grow to 80-90% confluency.[9]
-
Serum Starvation: Replace growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 12-24 hours to reduce basal receptor kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.[1]
-
VEGF Stimulation: Add VEGF-A to each well to a final concentration of 50-100 ng/mL. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 as a loading control.
-
Protocol 2: General Kinase Selectivity Profiling
This protocol provides a general workflow to assess the off-target effects of this compound.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[6]
-
Select Kinase Panel: Utilize a commercial kinase profiling service that offers screening against a large panel of human kinases (e.g., >400 kinases).
-
Binding or Activity Assay: The service will typically perform either:
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase in the panel.[6]
-
Biochemical Activity Assay: Measures the direct inhibition of the phosphotransferase activity of each kinase.
-
-
Data Analysis:
-
Results are often reported as percent inhibition at the tested concentration.
-
For any significant "hits" (e.g., >70% inhibition), perform follow-up dose-response experiments to determine the IC50 value for that specific off-target kinase.
-
This data will generate a selectivity profile, allowing for a direct comparison of potency against the intended target (VEGFR-2) versus unintended targets.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Technical Support Center: Cell-Based Assay Optimization for VEGFR Inhibitors
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on cell-based assays for Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during assay development and execution, providing potential causes and solutions in a direct question-and-answer format.
Signal & Data Quality Issues
Q1: Why is my assay signal weak or the signal-to-background ratio low?
A: A low signal can result from several factors, from suboptimal reagent concentrations to insufficient cell numbers.
-
Insufficient Cell Seeding: Too few cells will produce a signal that is difficult to distinguish from background noise.[1] It is crucial to determine the optimal seeding density where the signal is proportional to the cell number and cells remain in an exponential growth phase.[1]
-
Suboptimal Ligand (VEGF) Concentration: The VEGF concentration may be too low to induce a robust phosphorylation signal. Perform a dose-response curve for VEGF to identify the EC80-EC90 concentration (the concentration that elicits 80-90% of the maximal response) for stimulation.
-
Incorrect Incubation Times: Both stimulation and inhibitor incubation times are critical. A short stimulation time may not be enough to generate a strong signal, while a very long inhibitor incubation could lead to off-target effects or cytotoxicity.[2]
-
Reagent Issues: Ensure assay reagents, antibodies, and detection substrates have not expired and have been stored correctly. Prepare fresh reagents and buffers.[3]
Q2: Why am I observing a high background signal in my negative control wells?
A: High background can obscure the true signal from your stimulated cells and is often related to non-specific binding or endogenous activity.
-
Inadequate Washing: Insufficient washing between antibody and reagent steps in an ELISA-based assay can leave behind unbound reagents, contributing to a high background. Ensure wash buffers are fresh and washing steps are performed thoroughly.[4]
-
Endogenous Kinase Activity: Even after serum starvation, cells may retain some basal VEGFR activity. Ensure the serum starvation period is adequate (typically 12-16 hours) to quiescent the cells and reduce this basal signaling.[2][5]
-
Cross-reactivity of Antibodies: The detection antibody may be cross-reacting with other cellular proteins. Check the antibody specifications and consider testing a different antibody clone or supplier.
-
Cell Health: Unhealthy or dying cells can release components that interfere with the assay, leading to spurious signals. Always start with healthy, viable cells.[3]
Q3: My dose-response curve for the inhibitor is flat or does not show a proper sigmoidal shape. What's wrong?
A: This indicates that the inhibitor is not performing as expected within the tested concentration range.
-
Incorrect Inhibitor Concentration Range: The tested concentrations may be too high (the "top" of the curve is missed) or too low (the "bottom" of the curve is missed). Perform a wide range-finding experiment (e.g., from 1 nM to 100 µM) to identify the correct concentration range for generating a full curve.
-
Inhibitor Solubility: The compound may be precipitating out of solution at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤1%).[6][7]
-
Compound Inactivity: The inhibitor may not be potent against the specific target in a cellular context, or the compound itself may have degraded. Verify the compound's identity and purity.
-
Assay Window: If the difference between the positive control (stimulated, no inhibitor) and negative control (unstimulated) is too small, it will be difficult to resolve a dose-response relationship. Re-optimize the assay to maximize this window (See Q1).
Assay Variability Issues
Q4: I'm seeing high variability between replicate wells ("well-to-well" variability). What are the common causes?
A: High variability is often caused by inconsistent cell seeding or pipetting errors.[1]
-
Inconsistent Cell Seeding: It is critical to have a homogenous, single-cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting each set of replicates to ensure cells are evenly distributed.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of inhibitors, VEGF, or detection reagents will lead to variability. Use calibrated pipettes and consider using a multi-channel pipette for seeding and reagent addition to improve consistency.[1]
-
"Edge Effect": Wells on the perimeter of the plate are prone to evaporation, leading to changes in reagent concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[1]
-
Temperature Gradients: Allowing plates to sit on the bench for extended periods can create temperature gradients, affecting cell settling and growth. Work quickly and return plates to the incubator promptly.
Cell-Related Issues
Q5: What is the purpose of serum starvation, and how long should I do it?
A: Serum starvation is performed to synchronize cells into the same quiescent phase of the cell cycle and to reduce the high basal signaling activity caused by growth factors present in serum.[5][8] This creates a low-background state, making it easier to detect the specific signal induced by VEGF stimulation.
-
Protocol: A typical procedure involves culturing cells for 12-16 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.[5] The optimal duration depends on the cell type.[5]
-
Caution: Prolonged serum starvation (e.g., >24 hours) can stress cells and may induce apoptosis, which can interfere with your results.[2][9]
Q6: How do I choose the optimal cell seeding density?
A: The optimal seeding density provides a strong enough signal without allowing cells to become over-confluent by the end of the experiment, which can inhibit proliferation and alter signaling.[1][3]
-
Optimization Experiment: To determine the ideal density, seed cells in a titration across a range of densities (e.g., for a 96-well plate, from 5,000 to 40,000 cells/well).[1]
-
Analysis: Culture the cells for the intended duration of your assay. Then, measure the signal (e.g., via a viability assay). Plot the signal versus the number of cells seeded. The optimal density will be the highest cell number that falls within the linear range of the curve, ensuring the cells are in an exponential growth phase.[1]
Reference Data Tables
Table 1: Recommended Starting Seeding Densities for Common Endothelial Cells (96-well plate)
| Cell Line | Description | Recommended Seeding Density (cells/cm²) | Approx. Cells/Well (96-well) | Notes |
| HUVEC | Human Umbilical Vein Endothelial Cells | 10,000 - 30,000 | 3,200 - 9,600 | Primary cells; require coated plates (e.g., gelatin, fibronectin). Seeding density is critical for maintaining phenotype. |
| HUE | Immortalized Human Umbilical Vein Endothelial Cells | 15,000 - 40,000 | 4,800 - 12,800 | Known to express high levels of endogenous VEGFR-2.[10] |
| PAE | Porcine Aortic Endothelial Cells | 8,000 - 25,000 | 2,500 - 8,000 | Often used for stable transfection of human VEGFR constructs. |
| BMEC | Brain Microvascular Endothelial Cells | ~30,000 | ~9,600 | Optimal density to maximize yield and barrier function (TEER).[11] |
Note: These are starting recommendations. Optimal density should always be determined empirically for your specific cell line and assay conditions.[12]
Table 2: Typical Assay Parameters and Optimization Ranges for a VEGFR Phosphorylation Assay
| Parameter | Typical Range | Key Consideration |
| Serum Starvation | 4 - 24 hours | Balance between reducing background and maintaining cell health. 12-16 hours is a common starting point.[5] |
| Inhibitor Pre-incubation | 30 - 120 minutes | Allow sufficient time for the compound to enter the cells and bind to the target kinase. |
| VEGF-A Stimulation | 5 - 30 minutes | Phosphorylation is a rapid event. A time course experiment is recommended to find the peak signal. |
| VEGF-A Concentration | 10 - 100 ng/mL | Use an EC80-EC90 concentration determined from a full dose-response curve to ensure a robust and sensitive assay window. |
| Final DMSO Concentration | 0.1% - 1.0% | Keep constant across all wells. High concentrations can be cytotoxic and affect inhibitor solubility.[7] |
Key Experimental Protocols
Protocol 1: Cell-Based VEGFR-2 Phosphorylation ELISA
This protocol describes a method to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in adherent endothelial cells (e.g., HUVECs) in a 96-well format.
Materials:
-
HUVECs or other suitable endothelial cells
-
Cell culture medium (e.g., EGM-2)
-
96-well tissue culture plates (clear bottom, black or white walls recommended for luminescence/fluorescence)
-
VEGF-A (human recombinant)
-
Test inhibitors (dissolved in DMSO)
-
Serum-free basal medium (e.g., EBM-2)
-
Cold PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
ELISA-based phospho-VEGFR-2 assay kit (containing capture antibody, detection antibody, HRP-conjugate, and substrate)
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Harvest cells using trypsin and perform a cell count. c. Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight in complete culture medium.
-
Serum Starvation: a. Gently aspirate the complete medium. b. Wash cells once with room temperature PBS. c. Add serum-free basal medium and incubate for 12-16 hours to synchronize the cells.[5]
-
Inhibitor Treatment: a. Prepare serial dilutions of your test inhibitors in serum-free medium. Remember to include a "vehicle control" (e.g., 0.5% DMSO) that matches the highest concentration of DMSO in your inhibitor wells.[6] b. Aspirate the starvation medium and add the diluted inhibitors (or vehicle) to the appropriate wells. c. Pre-incubate the plate at 37°C for 1-2 hours.
-
VEGF Stimulation: a. Prepare VEGF-A solution in serum-free medium at a concentration that is 2X the final desired EC80 concentration. b. Add an equal volume of the 2X VEGF-A solution to all wells except the "unstimulated" negative control wells (add medium only to these). c. Incubate at 37°C for the optimal time (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: a. Immediately place the plate on ice. b. Aspirate the medium and wash all wells once with cold PBS.[4] c. Add cold lysis buffer (containing protease/phosphatase inhibitors) to each well.[4] d. Incubate on ice for 15-30 minutes with gentle agitation to ensure complete lysis.[4]
-
Phospho-VEGFR-2 ELISA: a. Transfer the cell lysates to the capture-antibody-coated ELISA plate provided in the kit. b. Follow the manufacturer's instructions for the subsequent steps, which typically involve: i. Incubation with lysate. ii. Washing steps. iii. Addition of detection antibody (e.g., anti-phospho-VEGFR-2 Tyr1175). iv. Washing steps. v. Addition of HRP-conjugated secondary antibody. vi. Washing steps. vii. Addition of chemiluminescent or colorimetric substrate and reading the plate on a microplate reader.[13][14]
-
Data Analysis: a. Subtract the background signal (blank wells). b. Normalize the data: Set the average signal from the "unstimulated" control as 0% activity and the "vehicle" control (stimulated, no inhibitor) as 100% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[15]
Visual Guides & Pathways
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation on key tyrosine residues.[16] This activates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. mesoscale.com [mesoscale.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Exploring the effects of cell seeding density on the differentiation of human pluripotent stem cells to brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: CP-547632 vs. Sunitinib in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), two prominent tyrosine kinase inhibitors, CP-547632 and sunitinib, have been the subject of extensive preclinical evaluation. While both agents target key pathways in tumor angiogenesis, a direct comparative analysis in identical experimental settings is crucial for discerning their relative efficacy and mechanisms of action. This guide provides an objective comparison of this compound and sunitinib in RCC models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinase. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of VEGFR-2 and subsequent downstream signaling pathways crucial for angiogenesis.
Sunitinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor. Its targets include VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), and the stem cell factor receptor (KIT). This broader spectrum of activity allows sunitinib to inhibit multiple pathways involved in tumor growth, angiogenesis, and metastasis.
dot
In Vitro Efficacy: A Look at Cellular Inhibition
While direct comparative in vitro studies are limited, data from separate investigations in common RCC cell lines allow for an indirect assessment of their potency.
Sunitinib has been evaluated across a panel of RCC cell lines, demonstrating a range of potencies. The 50% inhibitory concentration (IC50) for cell viability varies depending on the cell line, with values of approximately 4.6 µM in 786-O cells, 1.9 µM in ACHN cells, and 2.8 µM in Caki-1 cells. In sunitinib-resistant 786-O cells, the IC50 value was significantly higher at 22.6 µM.
| Compound | Cell Line | Endpoint | IC50 Value | Reference |
| Sunitinib | 786-O | Cell Viability | ~4.6 µM | |
| ACHN | Cell Viability | ~1.9 µM | ||
| Caki-1 | Cell Viability | ~2.8 µM | ||
| 786-O (Sunitinib-Resistant) | Cell Viability | ~22.6 µM | ||
| This compound | VEGFR-2 | Kinase Inhibition | 11 nM | |
| bFGF | Kinase Inhibition | 9 nM |
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
In vivo studies in xenograft models provide a more holistic view of a compound's anti-tumor activity, encompassing its effects on both the tumor cells and the tumor microenvironment.
Sunitinib has demonstrated significant tumor growth inhibition in various RCC xenograft models. In mice bearing A498 and 786-O xenografts, sunitinib treatment has been shown to effectively retard tumor growth.
Preclinical data for This compound indicates potent in vivo activity. In mice with established tumors, oral administration of this compound resulted in a dose-dependent inhibition of VEGFR-2 phosphorylation. In various human tumor xenograft models, once-daily oral administration of this compound led to as much as 85% tumor growth inhibition. While specific data in commonly used RCC xenograft models for direct comparison is scarce, its demonstrated anti-angiogenic and anti-tumor effects in other models are promising.
| Compound | RCC Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sunitinib | A498 | Not specified | Significant | |
| 786-O | Not specified | Significant | ||
| This compound | Various Human Xenografts | Once daily, p.o. | Up to 85% |
Experimental Protocols
In Vitro Cell Viability Assay (for Sunitinib)
-
Cell Lines: 786-O, ACHN, and Caki-1 human renal cell carcinoma cell lines.
-
Method: Cells were seeded in 96-well plates and allowed to adhere. They were then treated with varying concentrations of sunitinib or vehicle control (DMSO) for a specified period (e.g., 48 hours). Cell viability was assessed using a colorimetric assay such as the WST assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader, and the IC50 values were calculated.
In Vivo Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human RCC cell lines (e.g., 786-O, A498) were cultured, harvested, and suspended in a suitable medium (e.g., Matrigel). The cell suspension was then subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The investigational drug (this compound or sunitinib) was administered orally at a specified dose and schedule. The control group received a vehicle.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.
dot
A Comparative Analysis of CP-547632 and Sorafenib in the Context of Hepatocellular Carcinoma
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), a comprehensive understanding of the molecular mechanisms and cellular impacts of various inhibitors is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of two such compounds: CP-547632 and the established therapeutic, sorafenib. The following sections detail their mechanisms of action, present available quantitative data on their efficacy, outline relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action and Target Profile
This compound and sorafenib are both multi-kinase inhibitors, yet they exhibit distinct target profiles that dictate their anti-cancer activities.
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases[1]. Its mechanism is primarily anti-angiogenic, aiming to disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Sorafenib , on the other hand, possesses a broader target spectrum. It inhibits several receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR)-β[2][3]. Crucially, sorafenib also targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (B-Raf and c-Raf), which are central to tumor cell proliferation and survival[2][3].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and sorafenib. It is important to note the different assays and cell types used in these independent studies.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 11[1] | 90 |
| bFGF Receptor | 9[1] | - |
| B-Raf | - | 22 |
| c-Raf | - | 6 |
| PDGFR-β | - | 57 |
IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity. A lower value indicates greater potency.
Table 2: Inhibition of HCC Cell Proliferation
| HCC Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | Data not available | 8.9[4] |
| Huh7 | Data not available | Data varies across studies |
IC50 values for cell proliferation indicate the concentration of the drug required to inhibit the growth of 50% of the cell population.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by each compound.
Caption: Signaling pathway targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiangiogenic Therapies for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Angiogenesis Inhibitors for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 4. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of CP-547632 in New Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of CP-547632 in emerging cancer types, juxtaposed with alternative anti-angiogenic therapies. The data presented is derived from preclinical studies, offering insights into the potential of this compound as a therapeutic agent.
This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases, key mediators of tumor angiogenesis and growth.[1][2] While its efficacy has been explored in non-small cell lung cancer and ovarian cancer, this guide focuses on its performance in preclinical models of colon and breast cancer, providing a comparative framework against other established VEGFR inhibitors.
Comparative Efficacy of Anti-Angiogenic Agents in Preclinical Cancer Models
The following tables summarize the anti-tumor efficacy of this compound and other selected VEGFR inhibitors in human tumor xenograft models of colon and breast cancer.
Table 1: Comparative Efficacy in Colon Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Colo-205 | 100 mg/kg/day, p.o. | 85% | Beebe et al., 2003 |
| This compound | DLD-1 | 100 mg/kg/day, p.o. | 70% | Beebe et al., 2003 |
| Sunitinib | HT-29 | 40 mg/kg/day, p.o. | 76% | van der Veldt et al., 2014[3] |
| Bevacizumab | COLO 205 | 5 mg/kg, i.p., twice weekly | Significant antitumor activity | Yanagisawa et al., 2009[2] |
| Sorafenib | HCT116 | 30 mg/kg/day, p.o. | Significant reduction in tumor volume | Li et al., 2025[4] |
Table 2: Comparative Efficacy in Breast Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MDA-MB-231 | 100 mg/kg/day, p.o. | 80% | Beebe et al., 2003 |
| Axitinib | MCF-7/ADR | 60-120 mg/kg, i.g., b.i.d | Significant suppression of tumor growth | Chen et al., 2018[1] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
VEGFR/bFGFR signaling pathway targeted by this compound.
General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vivo Tumor Xenograft Studies with this compound
-
Animal Model: Female athymic nude mice (nu/nu), approximately 6-8 weeks old, were used for the studies. Animals were housed in a pathogen-free environment and handled in accordance with institutional guidelines.
-
Tumor Cell Implantation: Human colon carcinoma cells (Colo-205 or DLD-1) or human breast adenocarcinoma cells (MDA-MB-231) were cultured in appropriate media. A suspension of 1 x 106 cells in 0.1 mL of sterile phosphate-buffered saline was injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size (approximately 100-150 mm3), mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 0.5% methylcellulose and administered orally (p.o.) once daily at a dose of 100 mg/kg. The control group received the vehicle alone.
-
Efficacy Evaluation: Tumor dimensions were measured with calipers every 2-3 days, and tumor volume was calculated using the formula: (length x width2)/2. At the end of the study (typically 12-24 days), mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
In Vivo Tumor Xenograft Studies with Sunitinib (HT-29 Colon Cancer Model)
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Cell Implantation: HT-29 human colon cancer cells were implanted subcutaneously.
-
Treatment: Once tumors were established, mice were treated with sunitinib at a dose of 40 mg/kg/day.[3]
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumor weights were measured to determine the extent of tumor growth inhibition.[3]
In Vivo Tumor Xenograft Studies with Bevacizumab (COLO 205 Colon Cancer Model)
-
Animal Model: Nude mice were used for the study.
-
Tumor Cell Implantation: COLO 205 human colorectal cancer cells were inoculated into the mice.
-
Treatment: Bevacizumab was administered as a monotherapy.[2]
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor volume and microvessel density (MVD) in the tumor tissues.[2]
In Vivo Tumor Xenograft Studies with Axitinib (MCF-7/ADR Breast Cancer Model)
-
Animal Model: The study utilized MCF-7/ADR cell xenograft models.
-
Treatment: Axitinib was administered at doses of 60 mg/kg and 120 mg/kg.[1]
-
Efficacy Evaluation: Tumor growth was significantly suppressed in the axitinib-treated groups compared to the control group.[1]
Conclusion
The preclinical data presented in this guide demonstrate the potent anti-tumor activity of this compound in colon and breast cancer xenograft models. Its efficacy is comparable to that of other established VEGFR inhibitors such as sunitinib and bevacizumab in similar preclinical settings. The provided experimental protocols offer a basis for the design of future studies aimed at further validating the therapeutic potential of this compound in these and other new cancer types. The visualization of the targeted signaling pathway and experimental workflow serves to enhance the understanding of its mechanism of action and the scientific rigor of the preclinical evaluation process. Further investigation, including combination studies and the identification of predictive biomarkers, is warranted to advance the clinical development of this compound.
References
- 1. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of bevacizumab in combination with capecitabine and oxaliplatin in human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CP-547632 Combination Therapy with Paclitaxel for Advanced Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the combination therapy involving CP-547632 and paclitaxel with alternative therapeutic regimens for advanced non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and underlying mechanisms of action.
Executive Summary
This compound is an orally active, potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1][2] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[3] The combination of these two agents aims to simultaneously target tumor vasculature and induce direct cytotoxic effects on cancer cells. This guide evaluates the clinical efficacy and safety of this compound in combination with paclitaxel and carboplatin as a first-line treatment for advanced NSCLC, and compares it with other standard-of-care regimens that also utilize an anti-angiogenic agent with chemotherapy.
Mechanism of Action
The combination of this compound and paclitaxel leverages two distinct but complementary anti-cancer mechanisms.
-
This compound: As a VEGFR-2 inhibitor, this compound blocks the signaling pathway initiated by VEGF. This inhibition prevents endothelial cell proliferation and migration, leading to a reduction in tumor angiogenesis and neovascularization.[1][2] The resulting decrease in blood supply to the tumor microenvironment can inhibit tumor growth and metastasis.
-
Paclitaxel: This agent targets the microtubule network within cancer cells. By binding to the β-tubulin subunit, paclitaxel stabilizes microtubules and prevents their dynamic assembly and disassembly, which is crucial for cell division.[3] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3]
The synergistic potential of this combination lies in the dual attack on the tumor: this compound disrupts the tumor's blood supply, while paclitaxel directly kills the cancer cells.
Signaling and Experimental Workflow Diagrams
Signaling Pathways
Caption: Mechanisms of action for this compound and paclitaxel.
Experimental Workflow
Caption: A typical preclinical workflow for evaluating combination therapies.
Preclinical Data
This compound (Single Agent)
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (VEGFR-2 Kinase) | 11 nM | Enzyme Assay | [1] |
| IC50 (VEGF-stimulated VEGFR-2 Autophosphorylation) | 6 nM | Whole Cell Assay | [1] |
| Tumor Growth Inhibition | Up to 85% | Human Xenografts in Athymic Mice | [2] |
Paclitaxel (Single Agent)
| Parameter | Value | Cell Line/Model | Reference |
| GI50 (50% Growth Inhibition) | 4 to 24 nM | Human Lung Cancer Cell Lines | [6] |
| Tumor Growth Inhibition | Significant inhibition | Human Lung Cancer Xenografts | [6] |
Clinical Performance: A Comparative Analysis
The primary clinical evidence for the this compound and paclitaxel combination comes from a Phase I/II trial in patients with advanced NSCLC.[4] This section compares the findings of this trial with those of pivotal trials for alternative anti-angiogenic and paclitaxel-based combination therapies.
Table 1: Comparison of Clinical Efficacy in Advanced NSCLC
| Treatment Regimen | Trial | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Paclitaxel + Carboplatin | Cohen et al. (2007) | I/II | First-line advanced NSCLC | 28.6% | Not Reported | Not Reported |
| Paclitaxel + Carboplatin (Control) | Cohen et al. (2007) | II | First-line advanced NSCLC | 25% | Not Reported | Not Reported |
| Bevacizumab + Paclitaxel + Carboplatin | ECOG 4599 | III | First-line non-squamous NSCLC | 35% | 6.2 months | 12.3 months |
| Paclitaxel + Carboplatin (Control) | ECOG 4599 | III | First-line non-squamous NSCLC | 15% | 4.5 months | 10.3 months |
| Ramucirumab + Paclitaxel + Carboplatin | Doebele et al. | II | First-line advanced NSCLC | 55% | 7.5 months | 20.4 months |
Note: Direct cross-trial comparisons should be made with caution due to differences in trial design, patient populations, and study endpoints.
Table 2: Comparison of Key Safety Data (Grade 3/4 Adverse Events)
| Adverse Event | This compound + Paclitaxel + Carboplatin (%)[4] | Bevacizumab + Paclitaxel + Carboplatin (%) | Ramucirumab + Paclitaxel + Carboplatin (%) |
| Diarrhea | Dose-limiting at 250 mg this compound | - | - |
| Rash | Dose-limiting at 250 mg this compound | - | - |
| Hemorrhage | Not Reported | 4.4 | 2.5 |
| Hypertension | Not Reported | 7 | 16.7 |
| Neutropenia | Not Reported | 27 | 33.3 |
Experimental Protocols
Clinical Trial Protocol: this compound in Combination with Paclitaxel and Carboplatin[4]
-
Study Design: A Phase I/II, multicenter, open-label trial.
-
Patient Population: Patients with stage IIIB/IV or recurrent NSCLC receiving first-line chemotherapy.
-
Treatment Regimen:
-
Phase I (Dose Escalation): Oral daily this compound in combination with paclitaxel 225 mg/m² and carboplatin AUC = 6 every 3 weeks.
-
Phase II (Randomized): Patients were randomized to receive either the combination of this compound (at the maximum tolerated dose from Phase I) plus paclitaxel and carboplatin, or paclitaxel and carboplatin alone.
-
-
Endpoints:
-
Primary (Phase I): Determine the maximum tolerated dose and dose-limiting toxicities of this compound in combination with chemotherapy.
-
Primary (Phase II): Assess the objective response rate.
-
Secondary: Evaluate the toxicity profile, pharmacological properties, and progressive disease rate.
-
-
Pharmacokinetics: Pharmacokinetic parameters for this compound and paclitaxel were determined independently and during co-administration.
Discussion and Conclusion
The combination of the VEGFR-2 inhibitor this compound with paclitaxel and carboplatin was found to be well-tolerated in patients with advanced NSCLC at doses up to 200 mg daily for this compound.[4] The dose-limiting toxicities were diarrhea and rash at a 250 mg dose.[4] However, the addition of this compound to the chemotherapy backbone did not lead to a significant increase in the objective response rate compared to chemotherapy alone in the randomized Phase II portion of the study (28.6% vs. 25%).[4]
In comparison, the addition of other anti-angiogenic agents, such as bevacizumab and ramucirumab, to a paclitaxel and carboplatin regimen has demonstrated more pronounced improvements in efficacy, including statistically significant increases in overall survival in some large Phase III trials.[7] For instance, the ECOG 4599 trial showed that the addition of bevacizumab led to a notable increase in ORR, PFS, and OS.[7] Similarly, a Phase II study of ramucirumab with the same chemotherapy backbone showed a high objective response rate.
While the safety profile of the this compound combination appears manageable, the lack of a clear efficacy benefit in the early clinical trial has likely limited its further development in this specific combination and indication. The data suggests that while the mechanistic rationale is sound, the clinical benefit of adding this compound to standard chemotherapy in an unselected NSCLC population may be modest. Future research could explore this or similar combinations in more targeted patient populations, potentially identified by predictive biomarkers of response to VEGFR-2 inhibition.
References
- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of CP-547,632 and Other VEGFR-2 Inhibitors
In the landscape of cancer therapeutics, particularly those targeting angiogenesis, the validation of a compound's activity across different laboratories is crucial for establishing its reliability and potential for clinical development. This guide provides a comparative overview of the preclinical activity of CP-547,632, a potent vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, in the context of other well-established inhibitors of the same target: Sunitinib, Sorafenib, and Axitinib.
Due to a lack of publicly available independent validation data for CP-547,632, this guide will present the originator's data and compare it with findings for the alternative compounds from various research laboratories. This approach underscores the importance of cross-validation in drug development and provides researchers with a broader perspective on the performance of these key anti-angiogenic agents.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. CP-547,632 and the comparator compounds are ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of VEGFR-2, thereby blocking its autophosphorylation and downstream signaling.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by CP-547,632 and other TKIs.
In Vitro Activity Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for CP-547,632 and its alternatives against VEGFR-2 in both biochemical (enzyme) and cellular assays.
Table 1: In Vitro VEGFR-2 Kinase Inhibition (IC50, nM)
| Compound | Originator/Lab 1 | Lab 2 | Lab 3 |
| CP-547,632 | 11 | - | - |
| Sunitinib | 10[1] | 80[2][3] | 17.25[1] |
| Sorafenib | 90[4] | - | - |
| Axitinib | 0.2[1][5] | 7.3[1] | - |
Note: Variations in IC50 values across different laboratories can be attributed to differences in assay conditions, such as ATP concentration, substrate used, and the specific construct of the kinase domain.
Table 2: Inhibition of VEGF-Induced Cellular Phosphorylation of VEGFR-2 (IC50, nM)
| Compound | Cell Line | Originator/Lab 1 | Lab 2 |
| CP-547,632 | PAE/VEGFR-2 | 6 | - |
| Sunitinib | HUVEC | 10[3] | - |
| Axitinib | HUVEC | ~1 | - |
PAE/VEGFR-2: Porcine Aortic Endothelial cells transfected with VEGFR-2; HUVEC: Human Umbilical Vein Endothelial Cells.
In Vivo Efficacy in Tumor Xenograft Models
The anti-tumor activity of these inhibitors is commonly evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice.
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition | Source |
| CP-547,632 | Colo-205 (colon) | 100 mg/kg/day, p.o. | ~85% | |
| Sunitinib | Various | 40-80 mg/kg/day, p.o. | Significant | [6] |
| Axitinib | Various | 30-100 mg/kg, b.i.d., p.o. | Significant | [7] |
p.o.: oral administration; b.i.d.: twice daily. Efficacy is often dependent on the specific tumor model and dosing regimen.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for the reproducibility of results. Below are generalized methodologies for the key assays mentioned.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.
-
Reagents : Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure : The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of ATP consumed (or product formed) is measured. A common method is the Kinase-Glo™ assay, which measures remaining ATP via a luciferase-based reaction, producing a luminescent signal inversely proportional to kinase activity.[8][9]
-
Analysis : IC50 values are calculated from the dose-response curves.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
-
Cell Culture : Endothelial cells (e.g., HUVECs or engineered cell lines) are cultured to near confluence and then serum-starved.[10]
-
Treatment : Cells are pre-incubated with various concentrations of the test compound before being stimulated with VEGF-A.
-
Lysis and Detection : Cells are lysed, and the phosphorylation status of VEGFR-2 is determined, typically by Western blot or ELISA using a phospho-specific antibody.[10][11]
-
Analysis : The intensity of the phosphorylation signal is quantified, and IC50 values are determined from dose-response curves.
Tumor Xenograft Model
This in vivo model assesses the effect of a compound on tumor growth.
-
Cell Implantation : Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into control and treatment groups. The test compound is administered, often daily, via oral gavage.
-
Monitoring : Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated.[12][13]
Caption: A generalized experimental workflow for the preclinical evaluation of VEGFR-2 inhibitors.
Conclusion
CP-547,632 demonstrates potent inhibition of VEGFR-2 in preclinical models, with activity comparable to other well-known inhibitors that have advanced to clinical use. However, the absence of published data from independent laboratories makes a direct cross-validation of its activity challenging. The provided comparison with Sunitinib, Sorafenib, and Axitinib highlights the general range of potencies observed for VEGFR-2 inhibitors and underscores the variability that can arise from different experimental setups. For researchers and drug developers, this guide emphasizes the critical need for independent replication of key findings to build a robust data package for any therapeutic candidate.
References
- 1. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. oncotarget.com [oncotarget.com]
CP-547,632: A Comparative Guide for Angiogenesis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-547,632 with other angiogenesis inhibitors, supported by experimental data and detailed protocols. CP-547,632 is a potent, orally active small molecule inhibitor of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases, key mediators of angiogenesis.
Mechanism of Action of CP-547,632
CP-547,632 is an ATP-competitive inhibitor that targets the tyrosine kinase activity of VEGFR-2 and FGF receptors.[1][2] By blocking the autophosphorylation of these receptors, it effectively abrogates downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, all critical steps in the formation of new blood vessels.[1][3] This dual-targeting capability makes CP-547,632 a valuable tool for studying the roles of both VEGF and FGF signaling in angiogenesis.
Caption: Mechanism of action of CP-547,632.
Comparative Performance Data
This section provides a quantitative comparison of CP-547,632 with other commonly used angiogenesis inhibitors. The data highlights the potency and selectivity of these compounds against their respective targets.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| CP-547,632 | VEGFR-2 | 11 | Enzyme Assay | [1][3] |
| FGF | 9 | Enzyme Assay | [1][3] | |
| VEGFR-2 (cellular) | 6 | Whole-Cell Phosphorylation | [1][3] | |
| Vandetanib (ZD-6474) | VEGFR-2 | 40 | Enzyme Assay | |
| EGFR | 500 | Enzyme Assay | ||
| Bevacizumab (Avastin) | VEGF-A | Binds to ligand | N/A | |
| Trebananib (AMG 386) | Angiopoietin-1/-2 | Binds to ligand | N/A | |
| TRC105 (Carotuximab) | Endoglin (CD105) | Binds to receptor | N/A |
Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments used to characterize CP-547,632 and other angiogenesis inhibitors are provided below.
In Vitro Assays
1. VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of a compound against the enzymatic activity of VEGFR-2.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase buffer.
-
The test compound (e.g., CP-547,632) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 45 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated tyrosine on the substrate with a specific antibody.
-
IC50 values are calculated from the dose-response curves.
-
2. Whole-Cell VEGFR-2 Phosphorylation Assay
-
Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Cells are then stimulated with VEGF to induce VEGFR-2 phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated VEGFR-2 are determined by Western blotting or ELISA using an antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Total VEGFR-2 levels are also measured as a loading control.
-
The IC50 value is the concentration of the compound that inhibits 50% of the VEGF-induced phosphorylation.
-
References
Safety Operating Guide
Proper Disposal of CP-547632: A Guide for Laboratory Professionals
Effective management and disposal of the potent VEGFR-2 inhibitor, CP-547632, is critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
As a physiologically highly active substance utilized in cancer research, this compound requires careful handling to prevent personnel exposure and environmental contamination. Adherence to established protocols for cytotoxic and hazardous chemical waste is mandatory.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are trained in handling potent compounds and are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and eye protection. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must follow a strict protocol to ensure safety and regulatory compliance. The recommended procedure is to dispose of the compound and its containers through an approved hazardous waste disposal program.
-
Identification and Classification : All waste containing this compound must be classified as hazardous and cytotoxic chemical waste. This includes pure compound, stock solutions, diluted solutions, and any materials that have come into contact with the compound.
-
Segregation : Keep this compound waste separate from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers.
-
Waste Collection :
-
Solid Waste : Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container. Contaminated consumables such as gloves, pipette tips, and absorbent pads should be placed in a designated, sealed plastic bag or container labeled as "Cytotoxic Waste".
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container. The container must be clearly labeled with "Hazardous Waste: this compound" and a list of all solvents present. Do not mix with other chemical waste to avoid unknown reactions.
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
-
Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste" and "Cytotoxic," the full chemical name "this compound," the concentration (if applicable), and the date of accumulation.
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These services will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, likely through high-temperature incineration.
Decontamination Procedures
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, a multi-step decontamination process is recommended.
-
Initial Cleaning : Use an absorbent pad to soak up any liquid. For solid spills, gently cover with a dampened absorbent material to avoid raising dust.
-
Surface Decontamination : A strong alkaline cleaning agent can be used to clean the affected area. Given the solubility of this compound, a solution of dimethyl sulfoxide (DMSO) can be used to dissolve the compound, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as cytotoxic hazardous waste.
-
Rinsing : Thoroughly rinse the area with water.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents, which is critical information for preparing solutions and for decontamination procedures.
| Solvent/Formulation | Concentration | Molarity (mM) | Notes |
| DMSO | ≥ 115 mg/mL | 216.00 | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 4 mg/mL | 7.51 | Clear solution; with sonication. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL | 7.51 | Suspension solution; with ultrasonication. |
| 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL | 7.51 | Clear solution. |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling hazardous and cytotoxic chemical waste in a laboratory setting. For specific institutional procedures, please consult your organization's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Essential Safety and Logistical Information for Handling CP-547632
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of CP-547632.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent, orally bioavailable inhibitor of VEGFR-2 and FGF kinases. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Class | Description |
| Acute Toxicity, Oral | Potentially fatal if swallowed. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be used if there is a risk of splashing. |
| Skin and Body Protection | A lab coat or a disposable gown should be worn. Ensure it is fully buttoned. Consider an impervious apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator is necessary. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. |
| In Case of Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice/attention. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Workflow for Handling this compound:
Caption: A stepwise workflow for the safe handling of this compound.
Spill and Disposal Plan
Prompt and correct action in the event of a spill is crucial. All waste must be treated as hazardous.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain: For liquid spills, create a dike around the spill with absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the spilled material using appropriate tools (e.g., scoop for solids, absorbent pads for liquids).
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse.
-
Dispose: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
All materials contaminated with this compound, including unused compound, solutions, and disposable labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound is a potent inhibitor of VEGFR-2 and FGF kinases.[1] Below are representative experimental protocols.
In Vitro Kinase Assay
This protocol is adapted from methodologies used to characterize similar kinase inhibitors.
Objective: To determine the inhibitory activity of this compound on VEGFR-2 or FGF kinase activity.
Materials:
-
Recombinant human VEGFR-2 or FGF kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Substrate (e.g., a synthetic peptide or protein)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human tumor cell line (e.g., Colo-205, DLD-1, MDA-MB-231)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway Inhibition
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling pathways mediated by VEGFR-2 and FGF receptors.
Caption: this compound inhibits VEGFR-2 and FGFR signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
